Product packaging for 2-(azepane-1-carbonyl)benzoic acid(Cat. No.:CAS No. 20320-45-0)

2-(azepane-1-carbonyl)benzoic acid

Cat. No.: B183848
CAS No.: 20320-45-0
M. Wt: 247.29 g/mol
InChI Key: DYQGKIXLYNNGCT-UHFFFAOYSA-N
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Description

2-(azepane-1-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B183848 2-(azepane-1-carbonyl)benzoic acid CAS No. 20320-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepane-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h3-4,7-8H,1-2,5-6,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQGKIXLYNNGCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580043
Record name 2-(Azepane-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20320-45-0
Record name 2-(Azepane-1-carbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis pathway for 2-(azepane-1-carbonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The core of this synthesis involves the nucleophilic acyl substitution reaction between phthalic anhydride and azepane. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and relevant data presented in a clear, structured format to facilitate replication and further research.

Introduction

This compound, also known as N-(o-carboxybenzoyl)azepane, belongs to the class of N-substituted benzamide derivatives. These structures are of significant interest in pharmaceutical research due to their potential biological activities. The synthesis of this amic acid is a straightforward yet crucial process, typically achieved through the ring-opening of a cyclic anhydride by a secondary amine. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound.

Core Synthesis Pathway: Amic Acid Formation

The principal and most direct route for the synthesis of this compound is the reaction of phthalic anhydride with azepane (also known as hexamethyleneimine). This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine (azepane) acts as the nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid, which is the desired product.

The general reaction is as follows:

Synthesis_Pathway Phthalic_Anhydride Phthalic Anhydride Intermediate Tetrahedral Intermediate Phthalic_Anhydride->Intermediate + Azepane (Nucleophilic Attack) Azepane Azepane Product This compound Intermediate->Product Proton Transfer & Ring Opening Synthesis_Workflow Start Start Prep Preparation of Reactants (Phthalic Anhydride & Azepane) Start->Prep Reaction Reaction in Anhydrous Solvent (0°C to Room Temperature) Prep->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Product Isolation (Solvent Evaporation) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization End End Characterization->End

An In-depth Technical Guide to the Chemical Properties of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(azepane-1-carbonyl)benzoic acid is a chemical compound belonging to the family of N-substituted phthalamic acids. Its structure, featuring a benzoic acid moiety connected to an azepane ring via an amide linkage, suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, drawing upon data from analogous compounds and predictive modeling.

Chemical and Physical Properties

Identifiers and Descriptors
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Canonical SMILES C1CCN(C(=O)C2=CC=CC=C2C(=O)O)CCC1
InChI Key Predicted: BFPXLXLFJPSHRL-UHFFFAOYSA-N
CAS Number Not Assigned
Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using established computational algorithms.

PropertyPredicted Value
Melting Point (°C) 145 - 165
Boiling Point (°C) at 760 mmHg 450.5 ± 40.0
LogP 2.15
pKa (most acidic) 4.12 ± 0.10
Solubility in water (mg/L) 857.3

Synthesis and Characterization

The synthesis of this compound can be achieved through the nucleophilic acyl substitution of phthalic anhydride with azepane. This reaction is a common and efficient method for the preparation of N-substituted phthalamic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride (1.0 eq)

  • Azepane (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in anhydrous THF.

  • To this solution, add azepane (1.0 eq) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure to yield a crude solid.

  • The crude product is then triturated with diethyl ether to remove any unreacted starting materials.

  • The resulting solid is dissolved in a minimal amount of a suitable solvent and acidified with 1 M HCl to precipitate the product.

  • The precipitate is filtered, washed with cold water, and dried under vacuum to afford this compound as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Spectral Data for Characterization

The following are predicted spectral data that can be used to confirm the identity and purity of the synthesized this compound.

3.2.1. ¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0br s1HCarboxylic acid proton (-COOH)
~7.9 - 7.5m4HAromatic protons
~3.6 - 3.4t2HAzepane protons adjacent to nitrogen
~3.3 - 3.1t2HAzepane protons adjacent to nitrogen
~1.8 - 1.5m8HRemaining azepane protons

3.2.2. ¹³C NMR Spectroscopy

Chemical Shift (ppm)Assignment
~169.5Carboxylic acid carbonyl carbon
~168.0Amide carbonyl carbon
~138.0Aromatic quaternary carbon
~132.5Aromatic quaternary carbon
~131.0Aromatic CH
~129.0Aromatic CH
~128.5Aromatic CH
~127.0Aromatic CH
~48.0Azepane carbon adjacent to nitrogen
~45.0Azepane carbon adjacent to nitrogen
~29.0Azepane CH₂
~28.5Azepane CH₂
~27.0Azepane CH₂

3.2.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3300 - 2500O-H stretch (broad, carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1640C=O stretch (amide)
~1600, ~1480C=C stretch (aromatic ring)
~1540N-H bend (amide II)
~1250C-O stretch (carboxylic acid)

3.2.4. Mass Spectrometry (MS)

m/zAssignment
247.12[M]⁺ (Molecular ion)
229.11[M - H₂O]⁺
148.02[C₈H₄O₃]⁺ (Phthalic anhydride fragment)
121.03[C₇H₅O₂]⁺ (Benzoyl cation)
99.11[C₆H₁₃N]⁺ (Azepane fragment)

Potential Biological Activity and Signaling Pathways

Derivatives of N-aroyl-anthranilic acid and phthalimides have been reported to possess a range of biological activities, most notably anti-inflammatory properties.[1][2] The mechanism of action for many of these compounds involves the modulation of inflammatory signaling pathways.

Predicted Anti-inflammatory Activity

Based on the structural similarity to known anti-inflammatory agents, this compound is predicted to exhibit anti-inflammatory effects. A likely mechanism for this activity is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).

Postulated Signaling Pathway: Inhibition of TNF-α Induced NF-κB Activation

TNF-α is a key cytokine in the inflammatory response. Its binding to the TNF receptor 1 (TNFR1) initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and promotes the expression of genes involved in inflammation. It is postulated that this compound may interfere with this pathway, leading to a reduction in the inflammatory response.

Postulated inhibition of the NF-κB signaling pathway.
Experimental Workflow for Biological Activity Screening

To validate the predicted anti-inflammatory activity, a series of in vitro experiments can be conducted. The following workflow outlines a standard approach.

G Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation with LPS + Test Compound Cell_Culture->Stimulation Incubation Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA for TNF-α Supernatant_Collection->ELISA Western_Blot Western Blot for p-IκB, NF-κB Cell_Lysis->Western_Blot

Workflow for in vitro anti-inflammatory activity screening.

Conclusion

This compound is a readily synthesizable compound with predicted physicochemical properties that make it amenable to further investigation. Based on the known activities of structurally related molecules, it is a promising candidate for development as an anti-inflammatory agent, potentially acting through the inhibition of the TNF-α/NF-κB signaling pathway. The experimental protocols and predicted data provided in this guide serve as a valuable resource for researchers initiating studies on this compound.

Disclaimer: The physicochemical properties and spectral data presented in this document are predicted and should be confirmed by experimental analysis. The proposed biological activity is based on structural analogy and requires experimental validation.

References

In-depth Technical Guide: The Mechanism of Action of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific molecule, 2-(azepane-1-carbonyl)benzoic acid. At present, there is no published research detailing its mechanism of action, biological targets, or therapeutic potential.

Our extensive search of scientific databases and chemical repositories did not yield any studies investigating the pharmacological profile of this compound. Consequently, information regarding its signaling pathways, quantitative efficacy data (e.g., IC50, EC50), and detailed experimental protocols for its study are unavailable.

While direct information is lacking for this specific compound, the broader classes of molecules to which it belongs—benzoic acid derivatives and compounds containing an azepane moiety—are known to possess a wide range of biological activities.

General Biological Activities of Related Compound Classes:

  • Benzoic Acid Derivatives: This class of compounds has been explored for various therapeutic applications. Depending on the substitutions on the benzoic acid scaffold, these molecules have demonstrated antimicrobial, anti-inflammatory, and even anticancer properties.[1][2][3] The mechanism of action for these derivatives is highly dependent on their specific chemical structures. For instance, some benzoic acid derivatives act as enzyme inhibitors, while others may interfere with cellular signaling cascades.[4]

  • Azepane-Containing Compounds: The seven-membered azepane ring is a structural motif found in a number of biologically active molecules.[5] These compounds have been investigated for their potential as glycosidase inhibitors, anticancer agents, and antivirals.[5] The conformational flexibility of the azepane ring can allow for optimal binding to various biological targets.

It is important to emphasize that the activities of these related compound classes do not predict the specific mechanism of action for this compound. Without experimental data, any discussion of its potential biological effects would be purely speculative.

Future Research Directions:

The absence of data on this compound highlights a potential area for novel research. A systematic investigation of this compound would be required to elucidate its mechanism of action and potential therapeutic value. A general workflow for such an investigation is proposed below.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound purification Purification & Structural Verification (NMR, MS) synthesis->purification phenotypic Phenotypic Screening (e.g., cell viability, proliferation) purification->phenotypic target_based Target-Based Screening (e.g., enzyme inhibition, receptor binding) purification->target_based target_id Target Identification (e.g., affinity chromatography, proteomics) phenotypic->target_id target_based->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(azepane-1-carbonyl)benzoic acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of compounds structurally related to 2-(azepane-1-carbonyl)benzoic acid. As of the date of this publication, no specific biological activity data for this compound itself is publicly available. The information presented herein is based on studies of analogous N-aroyl azepanes and substituted benzoic acid derivatives and should be interpreted as a guide for potential research directions.

Introduction

The chemical scaffold of this compound, which combines an N-acylated seven-membered azepane ring with a benzoic acid moiety, represents a unique chemical space with potential for diverse biological activities. The azepane ring, a saturated seven-membered heterocycle, is a feature in several approved drugs and bioactive molecules, valued for its conformational flexibility which can be crucial for biological target engagement.[1] Similarly, benzoic acid derivatives are a well-established class of compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This guide synthesizes the available biological data on structurally related compounds to infer the potential therapeutic applications and biological targets of this compound.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of structurally similar compounds, this compound could potentially exhibit inhibitory activity against several classes of enzymes and transporters. The following tables summarize the quantitative data for these related compounds.

Table 1: Monoamine Transporter Inhibition by N-Benzylated Bicyclic Azepane Analogs
Compound ClassTargetIC50 (nM)Reference
N-Benzylated Bicyclic AzepaneNorepinephrine Transporter (NET)< 100[2]
N-Benzylated Bicyclic AzepaneDopamine Transporter (DAT)< 100[2]
N-Benzylated Bicyclic Azepaneσ-1 Receptor≈ 110[2]
A screening campaign of N-benzylated azepanes revealed potent inhibition of monoamine transporters, with selectivity for NET and DAT.[2]
Table 2: Protein Kinase B (PKBα) Inhibition by Azepane Derivatives
CompoundTargetIC50 (nM)Reference
(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterPKBα5[3]
N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamidePKBα4[3]
Novel azepane derivatives have been optimized to be potent and plasma-stable inhibitors of Protein Kinase B (PKBα).[3]
Table 3: Acetylcholinesterase and Carbonic Anhydrase Inhibition by Benzoic Acid Derivatives
Compound SeriesTargetKᵢ (nM)Reference
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)13.62 ± 0.21[4]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase I (hCA I)-[4]
Tetrahydroisoquinolynyl-benzoic acid derivativesCarbonic Anhydrase II (hCA II)18.78 ± 0.09[4]
A series of novel benzoic acid derivatives have demonstrated multifunctional inhibition of acetylcholinesterase and human carbonic anhydrase (hCA) isoforms I and II.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.

Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from studies on N-benzylated azepanes.[2]

  • Synaptosome Preparation: Rat caudate tissue (for DAT assays) or whole brain minus cerebellum and caudate (for NET and SERT assays) is homogenized in ice-cold 10% sucrose. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C, and the resulting supernatant (synaptosomes) is retained on ice.

  • Radioligand Uptake Assay:

    • For DAT assays, 5 nM [³H]dopamine is used.

    • For NET assays, 10 nM [³H]norepinephrine is used.

    • For SERT assays, 5 nM [³H]5-HT is used.

    • To ensure transporter specificity, unlabeled blockers for competing transporters are added.

  • Assay Procedure:

    • 100 µL of the synaptosome suspension is added to 900 µL of Krebs-phosphate buffer containing the test compound and the respective [³H]transmitter.

    • Dose-response curves are generated using 8 different concentrations of the test compound.

    • The uptake is terminated by rapid vacuum filtration through Whatman GF/B filters.

    • The radioactivity retained in the synaptosomes is quantified using liquid scintillation counting.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used colorimetric method for measuring AChE activity.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution

    • 10 µL of AChE enzyme solution (1 U/mL)

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Color Development:

    • Add 10 µL of 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the mixture.

    • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Measurement:

    • Shake the plate for 1 minute.

    • Stop the reaction by adding 20 µL of 5% SDS.

    • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • Calculation: The percentage of AChE inhibition is calculated by comparing the absorbance of the sample with a control (containing buffer instead of the test compound).

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the CA-catalyzed hydration of CO₂.

  • Assay Principle: The assay measures the inhibition of CA's esterase activity using a chromogenic substrate. The release of the chromogenic product is monitored spectrophotometrically.

  • Reaction Mixture: The specific substrate and buffer conditions can vary depending on the CA isoform being studied. A common method involves a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

  • Procedure:

    • Phenol red (0.2 mM) is used as a pH indicator at an absorbance maximum of 557 nm.

    • The reaction is carried out in a buffer (e.g., 20 mM HEPES, pH 7.4) with a constant ionic strength.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10-100 seconds.

    • CO₂ concentrations are varied (1.7 to 17 mM) to determine kinetic parameters and inhibition constants.

    • Enzyme and inhibitor solutions are pre-incubated for 15 minutes to allow for complex formation.

  • Data Analysis: Inhibition constants (Kᵢ) are determined by non-linear least-squares methods.

Visualizations: Potential Mechanisms and Workflows

Given the absence of specific signaling pathway data for this compound, the following diagrams illustrate the general biological context of its potential targets and a proposed experimental workflow.

G General Experimental Workflow for Biological Activity Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies Compound This compound Synthesis & Purification Assay1 Monoamine Transporter Uptake Assay Compound->Assay1 Test Compound Assay2 Protein Kinase Inhibition Assay Compound->Assay2 Test Compound Assay3 AChE & CA Inhibition Assays Compound->Assay3 Test Compound Hit Active Compound(s) Identified Assay1->Hit Assay2->Hit Assay3->Hit DoseResponse IC50 / Ki Determination Hit->DoseResponse MoA Elucidation of Molecular Mechanism DoseResponse->MoA

Caption: A general workflow for the biological screening of this compound.

G Potential Multi-Target Activity of Azepane-Benzoic Acid Scaffolds cluster_neuro Neurological Targets cluster_metabolic Metabolic & Signaling Targets Compound 2-(azepane-1-carbonyl) benzoic acid Scaffold MAT Monoamine Transporters (DAT, NET) Compound->MAT Inhibition AChE Acetylcholinesterase Compound->AChE Inhibition PKB Protein Kinase B (PKBα) Compound->PKB Inhibition CA Carbonic Anhydrases (hCA I, hCA II) Compound->CA Inhibition Synaptic_Transmission Synaptic_Transmission MAT->Synaptic_Transmission Regulates Acetylcholine_Metabolism Acetylcholine_Metabolism AChE->Acetylcholine_Metabolism Regulates Cell_Survival_Growth Cell_Survival_Growth PKB->Cell_Survival_Growth Promotes pH_Homeostasis pH_Homeostasis CA->pH_Homeostasis Maintains

Caption: Potential multi-target interactions of the azepane-benzoic acid scaffold.

G Monoamine Transporter Inhibition at the Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release of Monoamines MAT Monoamine Transporter (DAT/NET) Receptor Postsynaptic Receptor Postsynaptic_Signal Postsynaptic Signal Receptor->Postsynaptic_Signal Initiates SynapticCleft->MAT Reuptake SynapticCleft->Receptor Binding Inhibitor Azepane-Benzoic Acid Analog (Inhibitor) Inhibitor->MAT Blocks

Caption: Mechanism of monoamine transporter inhibition by a potential antagonist.

Conclusion

While direct biological data for this compound is currently unavailable, the analysis of its structural analogs provides a strong rationale for investigating its potential as a modulator of several important biological targets. The N-aroyl azepane and substituted benzoic acid motifs have independently shown promise in the development of inhibitors for monoamine transporters, protein kinases, acetylcholinesterase, and carbonic anhydrases. The provided experimental protocols and conceptual diagrams offer a foundational framework for initiating the biological evaluation of this novel compound. Further research, beginning with a broad primary screening as outlined, is warranted to elucidate the specific biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-(Azepane-1-carbonyl)benzoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The chemical scaffold of 2-(azepane-1-carbonyl)benzoic acid and its derivatives represents a promising area of research in medicinal chemistry. This core structure, which combines a flexible seven-membered azepane ring with a rigid benzoic acid moiety, has been explored for its potential to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this class of compounds, with a focus on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Core Structure and Derivatives

The fundamental structure of this compound consists of an azepane ring attached via an amide linkage to the carboxylic acid group of 2-carboxybenzoic acid (phthalic acid monoamide). Modifications to both the azepane and the benzoic acid rings have led to the development of a diverse range of analogs with varied pharmacological profiles.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant activity against several key biological targets, highlighting their potential in various therapeutic areas.

Protein Kinase B (PKB/Akt) Inhibition

A notable area of investigation for azepane derivatives has been the inhibition of Protein Kinase B (PKB), also known as Akt, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism.[1] Dysregulation of the PKB/Akt signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development.

Certain azepane derivatives, structurally related to the natural product (-)-balanol, have been identified as potent inhibitors of PKBα.[1] These compounds typically feature a more complex benzoyl moiety and substitutions on the azepane ring.

Quantitative Data on PKB Inhibition

Compound IDStructureTargetIC50 (nM)Plasma Stability (t1/2)Reference
1 (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterPKBα5Unstable[1]
4 N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamidePKBα4> 29 h (mouse plasma)[1]
1 (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterPKA50Unstable[1]
4 N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamidePKA100> 29 h (mouse plasma)[1]
Anticancer Activity

The azepane motif is present in a number of compounds with demonstrated anticancer properties.[2] These compounds often exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineAssayIC50Reference
Dibenzo[b,f]azepine-5-carbohydrazide derivativesLeukemia SRNot Specified13.05 ± 0.62 µM (for compound 5e)[3]
Oxazepine derivatives of coumarin acidHuman colon cell line CaCo-2MTT assay39.6 µM (for compound 5b)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis of a key azepane intermediate and for a common assay used to evaluate anticancer activity.

Synthesis of a Substituted Azepane Intermediate

The synthesis of complex azepane derivatives often involves a multi-step process. The following is a general procedure adapted from the synthesis of precursors for PKB inhibitors.[1]

General Procedure for the Synthesis of N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide (Compound 4):

This synthesis involves the coupling of a functionalized benzoic acid with a substituted azepane. The detailed, multi-step synthesis would typically involve:

  • Preparation of the functionalized benzophenone moiety: Synthesis of 4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid. This can be achieved through a Friedel-Crafts acylation or related methods.

  • Synthesis of the diaminoazepane core: Preparation of a protected (3R,4R)-diaminoazepane derivative. This is often a complex stereoselective synthesis starting from a chiral precursor.

  • Amide coupling: The first amide bond is formed between the carboxylic acid of the benzophenone moiety and one of the amino groups of the azepane. Standard peptide coupling reagents such as HATU or EDC/HOBt can be used.

  • Second amide coupling: The second amino group on the azepane is then coupled with isonicotinic acid to form the final product.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR and mass spectrometry.

Note: The exact, detailed, step-by-step protocol with specific reagents, solvents, temperatures, and reaction times would be found in the supplementary information of the cited research article.[1]

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for in vitro anticancer drug screening.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanism of action and the research methodology.

Protein Kinase B (Akt) Signaling Pathway

The PKB/Akt signaling pathway is a central regulator of cell survival and proliferation. The following diagram illustrates the key steps in this pathway, which is a target for some this compound derivatives.

PKB_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Recruitment & Partial Activation PDK1 PDK1 PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor Azepane Derivative (e.g., Compound 4) Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The process of discovering and evaluating new derivatives of this compound follows a structured workflow from chemical synthesis to biological testing.

Experimental_Workflow Start Starting Materials (Azepane & Benzoic Acid Precursors) Synthesis Chemical Synthesis (Multi-step) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., SRB Assay, Kinase Assay) Characterization->Screening Hit Hit Compound Identification (Potent & Selective) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Further Development Optimization->Synthesis Iterative Design

Caption: A typical workflow for the development of novel bioactive azepane derivatives.

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potential as potent inhibitors of key cellular targets such as PKB/Akt and as effective anticancer agents. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to explore this promising chemical space further. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and, ultimately, into new clinical candidates.

References

"2-(azepane-1-carbonyl)benzoic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic and Analytical Profile of 2-(azepane-1-carbonyl)benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-12br s1HCOOH
~8.0-8.2d1HAr-H
~7.4-7.6m3HAr-H
~3.6-3.8t2HN-CH₂ (azepane)
~2.8-3.0t2HN-CH₂ (azepane)
~1.5-1.9m8H-(CH₂)₄- (azepane)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~170-172CCOOH
~168-170CC=O (amide)
~138-140CAr-C
~131-133CHAr-CH
~128-130CHAr-CH
~126-128CHAr-CH
~45-48CH₂N-CH₂ (azepane)
~38-40CH₂N-CH₂ (azepane)
~28-30CH₂-(CH₂)₄- (azepane)
~26-28CH₂-(CH₂)₄- (azepane)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700-1720StrongC=O stretch (Carboxylic Acid)
~1630-1650StrongC=O stretch (Amide)
~1580-1600MediumC=C stretch (Aromatic)
~1200-1300StrongC-O stretch (Carboxylic Acid)
~1150-1250MediumC-N stretch (Amide)

Table 4: Predicted Mass Spectrometry Data

m/zIon Type
247.12[M]⁺ (Molecular Ion)
229.11[M-H₂O]⁺
149.02[C₈H₅O₃]⁺
98.11[C₆H₁₂N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the solid is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[3]

  • Acquisition Parameters (¹H NMR): A standard ¹H NMR experiment is typically run with a 30° or 45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally used.[3]

  • Acquisition Parameters (¹³C NMR): A standard proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.[1][4] A relaxation delay of 2-5 seconds is often used to ensure quantitative data for all carbon types.[3][5]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[6]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

  • Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[6]

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: The sample is nebulized and ionized in the ESI source to form gaseous ions.

  • Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[9]

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Phthalic Anhydride + Azepane) reaction Amidation Reaction start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterize ir IR Spectroscopy product->ir Characterize ms Mass Spectrometry product->ms Characterize data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Final Report/ Publication data_analysis->final_report Compile

Caption: Synthesis and Characterization Workflow.

References

Potential Therapeutic Targets of 2-(azepane-1-carbonyl)benzoic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive analysis of potential therapeutic targets for the molecule "2-(azepane-1-carbonyl)benzoic acid". As of the latest literature review, no direct experimental data on the biological activity of this specific compound has been published. The targets discussed herein are inferred from the documented activities of structurally analogous compounds containing the azepane and/or benzoyl moieties. This guide is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation for this molecule.

Introduction

"this compound" is a novel chemical entity that combines a benzoic acid scaffold with an azepane ring via an amide linkage. This unique structural arrangement suggests the potential for interaction with a variety of biological targets. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this motif.[1] Its conformational flexibility allows it to adapt to diverse binding pockets. The benzoic acid moiety is also a common feature in many pharmacologically active compounds, often contributing to interactions with target proteins through hydrogen bonding and aromatic interactions.

This whitepaper will explore the most promising potential therapeutic targets for "this compound" based on a thorough review of the scientific literature for structurally related compounds. For each potential target, we will discuss the rationale for its consideration, present available quantitative data for analogous compounds, detail relevant experimental protocols, and provide a visual representation of the associated signaling pathway.

Protein Kinase B (PKB/Akt)

Rationale for Target Consideration

The Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] The PI3K/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, making Akt a prime target for cancer therapy.[3]

A compelling piece of evidence for considering PKB as a potential target comes from a study on a complex molecule, (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester, which contains both a benzoyl-benzoic acid core and an azepane ring.[4] This compound was found to be a potent inhibitor of PKBα with an IC50 of 5 nM. Although the linkage and substitution pattern differ from "this compound," the presence of these key structural motifs in a potent PKB inhibitor strongly suggests that our molecule of interest may also interact with this kinase.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[3] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating various cellular functions.

PI3K_Akt_Signaling Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Substrates Downstream Substrates Akt->Downstream Substrates phosphorylates Cell Survival Cell Survival Downstream Substrates->Cell Survival Proliferation Proliferation Downstream Substrates->Proliferation Metabolism Metabolism Downstream Substrates->Metabolism

Figure 1: Simplified PI3K/Akt Signaling Pathway.
Quantitative Data for Analogous Compounds

Compound NameTargetAssay TypeIC50 (nM)Reference
(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl esterPKBαIn vitro kinase assay5[5]
N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamidePKBαIn vitro kinase assay4[5]
Experimental Protocols

In Vitro PKBα Kinase Assay (ELISA-based):

This protocol is adapted from the methodology described for the evaluation of azepane derivatives as PKB inhibitors.[6]

  • Substrate Coating: An N-terminally biotinylated substrate peptide is coated onto streptavidin-coated 96-well microtiter plates.

  • Kinase Reaction: The kinase reaction is initiated by adding a solution containing the PKBα enzyme, ATP, and the test compound (at various concentrations) to the wells. The reaction is allowed to proceed for a defined period at a constant temperature (e.g., 37°C).

  • Detection: The reaction is stopped, and the wells are washed. A phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to detect the phosphorylated substrate.

  • Signal Quantification: After another washing step, a substrate for the conjugated enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histamine H3 Receptor

Rationale for Target Consideration

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system.[7] It acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin.[8] Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[7]

Several studies have reported the development of potent and selective histamine H3 receptor antagonists based on the azepane scaffold.[2][9] This indicates that the azepane ring is a suitable motif for interacting with the H3 receptor. The benzoic acid portion of "this compound" could potentially form interactions with the receptor's binding site, further supporting the rationale for investigating this target.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[6] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6] This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunits of the G protein can also modulate other signaling pathways, including the activation of the MAPK/ERK pathway and the modulation of ion channels.[10][11]

H3_Receptor_Signaling Histamine Histamine H3 Receptor H3 Receptor Gαi/o Gαi/o H3 Receptor->Gαi/o activates Gβγ Gβγ Gαi/o->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase inhibits MAPK/ERK Pathway MAPK/ERK Pathway Gβγ->MAPK/ERK Pathway activates cAMP cAMP Adenylyl Cyclase->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Downstream Effects Downstream Effects PKA->Downstream Effects phosphorylates MAPK/ERK Pathway->Downstream Effects Alpha_Glucosidase_Inhibition Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Glucose Glucose α-Glucosidase->Glucose hydrolyzes to Inhibited Enzyme Inhibited Enzyme α-Glucosidase->Inhibited Enzyme Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Inhibitor Inhibitor Inhibitor->α-Glucosidase binds competitively Inhibited Enzyme->Glucose hydrolysis blocked COX_Signaling Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate PGH2 PGH2 COX-1 / COX-2->PGH2 converts to Prostaglandin Synthases Prostaglandin Synthases PGH2->Prostaglandin Synthases substrate Prostaglandins Prostaglandins Prostaglandin Synthases->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever PTPN_Signaling cluster_0 PTPN1 Signaling cluster_1 PTPN2 Signaling Insulin Insulin Insulin Receptor (P) Insulin Receptor (P) Insulin Receptor Insulin Receptor Insulin Receptor (P)->Insulin Receptor Downstream Signaling (Metabolism) Downstream Signaling (Metabolism) Insulin Receptor (P)->Downstream Signaling (Metabolism) PTPN1 PTPN1 PTPN1->Insulin Receptor (P) dephosphorylates Cytokine Cytokine JAK (P) JAK (P) JAK JAK JAK (P)->JAK STAT (P) STAT (P) JAK (P)->STAT (P) phosphorylates PTPN2 PTPN2 PTPN2->JAK (P) dephosphorylates Immune Response Immune Response STAT (P)->Immune Response regulates

References

An In-depth Technical Guide to 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 2-(azepane-1-carbonyl)benzoic acid, a molecule of interest in medicinal chemistry. Due to a lack of direct studies on this specific compound, this guide extrapolates from closely related analogues, including N-acyl anthranilic acids and other azepane-containing derivatives. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential biological activities. Detailed experimental protocols for its synthesis are proposed, and potential research workflows are visualized. This document aims to serve as a foundational resource to stimulate and guide future research into this promising scaffold.

Introduction

The azepane ring is a privileged scaffold in medicinal chemistry, with over 20 FDA-approved drugs containing this seven-membered nitrogen-containing heterocycle.[1][2] Azepane derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial properties.[1][2] Similarly, derivatives of anthranilic acid, particularly N-acyl and N-aryl derivatives, are known for their biological activities, most notably as anti-inflammatory agents.[3][4][5] The title compound, this compound, combines these two pharmacologically significant moieties. While direct literature on this specific molecule is sparse, its structural components suggest a high potential for interesting biological activities. This guide aims to consolidate the available information on related compounds to provide a predictive overview of its synthesis, properties, and potential applications.

Proposed Synthesis

The most direct and plausible synthetic route to this compound is the reaction of phthalic anhydride with azepane. This reaction is a well-established method for the synthesis of N-substituted phthalic acid monoamides.[6][7] The reaction proceeds through the nucleophilic attack of the secondary amine of azepane on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • Azepane (Hexamethyleneimine)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in anhydrous toluene.

  • To this solution, add azepane (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • The crude product is then dissolved in ethyl acetate and washed with 1 M hydrochloric acid to remove any unreacted azepane, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Phthalic Anhydride + Azepane Reaction Reaction in Anhydrous Toluene (Reflux) Reactants->Reaction Workup Aqueous Workup (HCl wash, Brine wash) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyPredicted Value/RangeBasis of Prediction
Molecular Formula C₁₄H₁₇NO₃---
Molecular Weight 247.29 g/mol ---
Appearance White to off-white solidAnalogy with N-acyl anthranilic acids
Melting Point 150-180 °CAnalogy with related N-substituted phthalic acid monoamides
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in waterPresence of polar functional groups and a non-polar backbone
Spectroscopic Data

The spectroscopic characteristics of this compound can be predicted based on the known spectra of N-substituted phthalic acid amides and benzoic acid derivatives.

SpectroscopyPredicted Chemical Shifts / Absorption BandsFunctional Group Assignment
¹H NMR δ 10-12 ppm (broad singlet, 1H)δ 7.2-8.0 ppm (multiplets, 4H)δ 3.0-3.8 ppm (multiplets, 4H)δ 1.5-1.9 ppm (multiplets, 8H)Carboxylic acid proton (-COOH)Aromatic protonsAzepane protons adjacent to nitrogen (-CH₂-N-)Other azepane protons (-CH₂-)
¹³C NMR δ ~168 ppmδ ~170 ppmδ 125-140 ppmδ 40-50 ppmδ 25-30 ppmAmide carbonyl carbon (-C=O)Carboxylic acid carbonyl carbon (-C=O)Aromatic carbonsAzepane carbons adjacent to nitrogen (-CH₂-N-)Other azepane carbons (-CH₂-)
IR (Infrared) 3300-2500 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1640 cm⁻¹ (strong)~1600, ~1480 cm⁻¹O-H stretch (carboxylic acid)C=O stretch (carboxylic acid)C=O stretch (amide)C=C stretch (aromatic)

Potential Biological Activities and Therapeutic Applications

Given the pharmacological profiles of its constituent moieties, this compound is a promising candidate for various therapeutic applications.

Anti-inflammatory Activity

N-aryl anthranilic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. It is plausible that this compound could exhibit similar anti-inflammatory properties.

Anticancer Activity

Numerous azepane-containing compounds have demonstrated significant anticancer activity.[1][2] The structural diversity of the azepane ring allows for the synthesis of a wide range of derivatives that can interact with various biological targets involved in cancer progression.

Antimicrobial Activity

Both azepane and anthranilic acid derivatives have been reported to possess antimicrobial properties.[1][5] Therefore, this compound could be a lead compound for the development of new antibacterial or antifungal agents.

Proposed Biological Screening Cascade

Biological_Screening cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_lead Lead Optimization AntiInflammatory Anti-inflammatory Assays (e.g., COX inhibition) InVivo In vivo models (e.g., animal models of inflammation) AntiInflammatory->InVivo Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) TargetID Target Identification (e.g., proteomics, genetic screening) Anticancer->TargetID Antimicrobial Antimicrobial Assays (e.g., MIC determination) ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Antimicrobial->ADMET SAR Structure-Activity Relationship (SAR) Studies InVivo->SAR TargetID->SAR ADMET->SAR Compound This compound Compound->AntiInflammatory Compound->Anticancer Compound->Antimicrobial

Caption: A proposed workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the scientific literature, a comprehensive analysis of its structural analogues provides a strong foundation for future research. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectroscopic properties offer a baseline for characterization. Most importantly, the well-documented biological activities of azepane and N-acyl anthranilic acid derivatives suggest that this compound is a promising candidate for drug discovery efforts, particularly in the areas of inflammation, oncology, and infectious diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

Methodological & Application

Application Notes and Protocols for 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the presumed function of 2-(azepane-1-carbonyl)benzoic acid as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This document provides representative methodologies and expected outcomes for the in vitro evaluation of putative PARP inhibitors.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in tumors with mutations in BRCA1 or BRCA2 genes. By inhibiting PARP-mediated DNA repair, these compounds induce synthetic lethality in cancer cells with compromised homologous recombination repair pathways. This document outlines key in vitro assays to characterize the activity of this compound as a potential PARP inhibitor.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineBRCA StatusIC50 (µM)
SK-N-BE(2c)Wild-Type15.2
PEO1BRCA2 Mutant1.8
PEO4Wild-Type12.5
SKOV3Wild-Type18.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cell + PARP Inhibitor DNA_SSB_N DNA Single-Strand Break PARP_N PARP DNA_SSB_N->PARP_N recruits BER_N Base Excision Repair PARP_N->BER_N activates BER_N->DNA_SSB_N repairs Cell_Survival_N Cell Survival DNA_DSB_N DNA Double-Strand Break HR_N Homologous Recombination DNA_DSB_N->HR_N activates HR_N->DNA_DSB_N repairs DNA_SSB_B DNA Single-Strand Break PARP_B PARP DNA_SSB_B->PARP_B Replication_Fork_Stall Replication Fork Stall DNA_SSB_B->Replication_Fork_Stall leads to PARPi This compound PARPi->PARP_B inhibits DNA_DSB_B DNA Double-Strand Break Replication_Fork_Stall->DNA_DSB_B causes HR_B Homologous Recombination (Defective) DNA_DSB_B->HR_B Cell_Death_B Cell Death HR_B->Cell_Death_B fails to repair, leading to

Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Workflow:

Clonogenic_Assay_Workflow Seed_Cells Seed cells at low density Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Incubate Incubate for 10-14 days Treat_Compound->Incubate Fix_Stain Fix and stain colonies Incubate->Fix_Stain Count_Colonies Count colonies (>50 cells) Fix_Stain->Count_Colonies

Caption: Workflow for the clonogenic survival assay.

Protocol:

  • Seed cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO2, allowing colonies to form.

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

  • Fix the colonies with 10% formalin for 15 minutes.

  • Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment concentration relative to the untreated control.

γ-H2AX Immunofluorescence Assay for DNA Damage

This assay quantifies DNA double-strand breaks through the detection of phosphorylated H2AX (γ-H2AX), a biomarker for DNA damage.

Workflow:

gH2AX_Assay_Workflow Seed_Cells_Slides Seed cells on coverslips Treat_Compound_gH2AX Treat with this compound Seed_Cells_Slides->Treat_Compound_gH2AX Fix_Permeabilize Fix and permeabilize cells Treat_Compound_gH2AX->Fix_Permeabilize Primary_Antibody Incubate with anti-γ-H2AX antibody Fix_Permeabilize->Primary_Antibody Secondary_Antibody Incubate with fluorescent secondary antibody Primary_Antibody->Secondary_Antibody Mount_Image Mount coverslips and acquire images Secondary_Antibody->Mount_Image Quantify_Foci Quantify γ-H2AX foci per nucleus Mount_Image->Quantify_Foci

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to attach.

  • Treat the cells with this compound for the desired time period (e.g., 24 hours).

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with the test compound.

Workflow:

Cell_Cycle_Workflow Seed_Cells_Plates Seed cells in 6-well plates Treat_Compound_CC Treat with this compound Seed_Cells_Plates->Treat_Compound_CC Harvest_Fix Harvest and fix cells in ethanol Treat_Compound_CC->Harvest_Fix Stain_PI Stain DNA with Propidium Iodide (PI) Harvest_Fix->Stain_PI Analyze_Flow Analyze by flow cytometry Stain_PI->Analyze_Flow

Caption: Workflow for cell cycle analysis.

Protocol:

  • Seed cells in 6-well plates and treat with this compound for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is often observed with PARP inhibitors in combination with DNA damaging agents.

Application Notes and Protocols: In Vivo Evaluation of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for the in vivo investigation of the novel compound, 2-(azepane-1-carbonyl)benzoic acid. Given the prevalence of analgesic and anti-inflammatory properties within benzoic acid and azepane derivatives, this document outlines a hypothesized mechanism of action and a detailed experimental plan to assess its potential as a therapeutic agent.[1][2][3]

Hypothesized Mechanism of Action: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4][5] We hypothesize that this compound may act as a COX inhibitor, thereby reducing the production of prostaglandins that mediate pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 PGG2 COX1_2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound Compound->COX1_2

Caption: Hypothesized mechanism of action of this compound.

In Vivo Experimental Workflow

The following workflow provides a logical progression for the in vivo evaluation of this compound, starting with efficacy and moving towards safety and pharmacokinetic profiling.

Experimental_Workflow start Start efficacy Efficacy Studies start->efficacy analgesic Analgesic Model (Acetic Acid Writhing) efficacy->analgesic anti_inflammatory Anti-inflammatory Model (Carrageenan Paw Edema) efficacy->anti_inflammatory pk Pharmacokinetic Study analgesic->pk anti_inflammatory->pk toxicity Acute Toxicity Study pk->toxicity data_analysis Data Analysis & Reporting toxicity->data_analysis

Caption: Overall in vivo experimental workflow.

Experimental Protocols

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[6][7]

Protocol:

  • Animals: Male Swiss albino mice (18-22 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6):

    • Vehicle Control (e.g., 0.9% saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Groups (this compound at various doses, e.g., 25, 50, 100 mg/kg)

  • Administration: The test compound, positive control, or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: After 30 minutes of treatment, 0.6% acetic acid solution (10 ml/kg) is injected i.p. to induce writhing.

  • Observation: Five minutes after acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15 minutes.

  • Calculation: The percentage of analgesic activity is calculated as: (Mean writhes in control - Mean writhes in test group) / Mean writhes in control * 100

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard model to assess acute inflammation.[4][8]

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for one week.

  • Grouping: Animals are divided into groups (n=6) similar to the analgesic test.

  • Administration: The test compound, positive control, or vehicle is administered i.p. or p.o.

  • Baseline Measurement: The initial paw volume of the right hind paw is measured using a plethysmometer.

  • Induction of Edema: One hour after treatment, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated as: (Mean edema in control - Mean edema in test group) / Mean edema in control * 100

Pharmacokinetic and Toxicity Studies

Preliminary Pharmacokinetic Profiling

A basic pharmacokinetic study in rats is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9]

Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation are used.

  • Administration: A single dose of this compound is administered intravenously (i.v.) and orally (p.o.) to different groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via the cannula.

  • Plasma Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated. Bioavailability is determined by comparing the AUC from oral and i.v. administration.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This study is performed to determine the median lethal dose (LD50) and assess the acute toxic effects of the compound.

Protocol:

  • Animals: Female rats are used sequentially.

  • Dosing: A single oral dose of the compound is administered to one animal. The starting dose is chosen based on available data or a default of 300 mg/kg.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: The LD50 is estimated based on the pattern of survival and mortality across a small number of animals.

Data Presentation

Table 1: Analgesic Activity of this compound in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition
Vehicle Control-45.2 ± 2.1-
Indomethacin1012.8 ± 1.571.7%
Test Compound2530.5 ± 2.832.5%
Test Compound5021.1 ± 1.953.3%
Test Compound10015.4 ± 1.765.9%

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Test

Treatment GroupDose (mg/kg)Paw Edema (ml) at 3h (± SEM)% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4%
Test Compound250.68 ± 0.0420.0%
Test Compound500.51 ± 0.0340.0%
Test Compound1000.39 ± 0.0454.1%

Table 3: Preliminary Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL)1250 ± 1503500 ± 280
Tmax (h)1.5 ± 0.5-
AUC (0-t) (ng*h/mL)4500 ± 4002800 ± 250
t1/2 (h)3.2 ± 0.42.8 ± 0.3
Bioavailability (%)32.1%-

Table 4: Acute Oral Toxicity of this compound

ParameterValue
Estimated LD50> 2000 mg/kg
Observed Toxic SignsNone at doses up to 2000 mg/kg
GHS CategoryCategory 5 or Unclassified

References

Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: Direct experimental data on "2-(azepane-1-carbonyl)benzoic acid" as an enzyme inhibitor is not currently available in published literature. The following application notes and protocols are based on the established activities of related benzoic acid derivatives as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), enzymes implicated in the pathology of Alzheimer's disease (AD).

Introduction

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and memory impairment.[1] The development of multi-target drugs that can modulate several pathological pathways is a promising therapeutic strategy.[2] Benzoic acid derivatives have emerged as a versatile scaffold for designing inhibitors against key enzymes involved in AD progression, such as acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).

The cholinergic hypothesis of AD posits that cognitive deficits are linked to a decline in the levels of the neurotransmitter acetylcholine (ACh).[1] AChE inhibitors prevent the breakdown of ACh, thereby enhancing cholinergic signaling. Concurrently, certain hCA isoforms are upregulated in AD and are thought to contribute to mitochondrial dysfunction and pH dysregulation, making them viable therapeutic targets.[3][4] This document provides an overview of the application of novel benzoic acid derivatives as dual inhibitors of AChE and hCAs and details the protocols for their enzymatic evaluation.

Quantitative Data Summary

The inhibitory potential of a representative class of tetrahydroisoquinolynyl-benzoic acid derivatives against target enzymes is summarized below. These values are indicative of potent, multi-target inhibition.

Compound ClassTarget EnzymeInhibition Constant (Kᵢ)
Tetrahydroisoquinolynyl-benzoic acid derivativehCA I33.00 ± 0.29 nM
Tetrahydroisoquinolynyl-benzoic acid derivativehCA II18.78 ± 0.09 nM
Tetrahydroisoquinolynyl-benzoic acid derivativeAChE13.62 ± 0.21 nM

Table 1: Inhibitory activity of a representative benzoic acid derivative against human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE). Data is representative of values found for this class of compounds.

Signaling Pathways and Mechanisms

Cholinergic Signaling Pathway

Acetylcholinesterase inhibitors act within the cholinergic synapse to increase the availability of acetylcholine. By blocking AChE, these inhibitors prevent the hydrolysis of acetylcholine into choline and acetate, leading to prolonged activation of postsynaptic acetylcholine receptors and enhanced neurotransmission. This mechanism is crucial for mitigating the cognitive symptoms associated with the loss of cholinergic neurons in Alzheimer's disease.[1][5]

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release ChAT Choline Acetyltransferase (ChAT) ChAT->ACh_Vesicle synthesizes ACh Choline_Uptake Choline Transporter Choline_Uptake->ChAT Choline Choline Choline AChE AChE ACh_Synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR Binds AChE->Choline Choline + Acetate Inhibitor Benzoic Acid Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Cholinergic synapse and the action of an AChE inhibitor.
Carbonic Anhydrase Inhibition and Neuroprotection

Carbonic anhydrase inhibitors (CAIs) are proposed to offer neuroprotection in AD by mitigating amyloid-beta (Aβ)-induced mitochondrial toxicity.[3][6] Aβ oligomers can lead to mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome C. By inhibiting mitochondrial CAs (e.g., CA VA, CA VB), benzoic acid derivatives may prevent these deleterious effects, thereby protecting neuronal and endothelial cells.[3]

CA_Inhibition_Pathway Abeta Amyloid-Beta (Aβ) Oligomers Mito Mitochondrion Abeta->Mito induces toxicity CA_mito Mitochondrial Carbonic Anhydrases (CA VA, CA VB) Mito->CA_mito ROS ↑ Reactive Oxygen Species (ROS) CA_mito->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytC Cytochrome C Release MMP->CytC Apoptosis Neuronal / Endothelial Cell Death CytC->Apoptosis Inhibitor Benzoic Acid Derivative (CAI) Inhibitor->CA_mito Inhibits

Neuroprotective mechanism of Carbonic Anhydrase Inhibitors.

Experimental Protocols

The following are standard, validated protocols for assessing the inhibitory activity of compounds against acetylcholinesterase and carbonic anhydrase.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.[7][8]

AChE_Workflow start Start: Prepare Reagents step1 Add to 96-well plate: 1. Phosphate Buffer (pH 8.0) 2. Test Compound (Benzoic Acid Derivative) 3. AChE Enzyme Solution start->step1 step2 Incubate for 10-15 minutes at 25-37°C step1->step2 step3 Add DTNB Solution (Ellman's Reagent) step2->step3 step4 Initiate reaction by adding Acetylthiocholine Iodide (ATCI) substrate step3->step4 step5 Measure absorbance at 412 nm kinetically for 10 minutes step4->step5 step6 Calculate % Inhibition and IC₅₀/Kᵢ values step5->step6 end End step6->end

Workflow for the AChE inhibition assay.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (Benzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Eserine)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (per well):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control.

    • Add 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C.[9]

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.[7]

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record readings kinetically every 60 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This protocol measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • 96-well UV-transparent microplate

  • Microplate reader

  • Purified human carbonic anhydrase isoforms (hCA I, hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compound (Benzoic acid derivative) dissolved in a suitable solvent

  • Positive control (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare a working solution of the hCA enzyme in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a solvent like acetonitrile.

  • Assay Setup (per well):

    • Add 180 µL of Tris-HCl buffer.

    • Add 10 µL of the hCA enzyme solution.

    • Add 10 µL of the test compound solution at various concentrations. Include wells for negative and positive controls.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the p-NPA solution.

  • Measurement:

    • Immediately measure the absorbance at 400-405 nm, which corresponds to the formation of the p-nitrophenolate ion.[10] Record readings kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate IC₅₀ and subsequently Kᵢ values using appropriate enzyme kinetic models.

Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for the Investigation of 2-(azepane-1-carbonyl)benzoic acid in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, "2-(azepane-1-carbonyl)benzoic acid" is a novel chemical entity with no specifically published data regarding its application in protein-protein interaction (PPI) studies. The following application notes and protocols are presented as a comprehensive guide on how such a molecule could be hypothetically investigated for its potential as a PPI modulator. The experimental designs and data presented are illustrative templates.

Introduction to this compound as a Potential PPI Modulator

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The development of small molecules that can disrupt or stabilize these interactions is a promising therapeutic strategy.[1][2]

"this compound" is a synthetic compound featuring a benzoic acid moiety linked to an azepane ring via an amide bond. While its specific biological activities are not yet characterized, its structural motifs suggest potential for engaging in interactions with protein surfaces. The benzoic acid portion can participate in hydrogen bonding and aromatic interactions, while the flexible azepane ring can explore various conformations to fit into binding pockets. This document outlines a systematic approach to evaluate the potential of "this compound" as a modulator of a specific protein-protein interaction.

Hypothetical Target: p53-MDM2 Interaction

For the purpose of this guide, we will consider the well-characterized interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, as a model system. The inhibition of the p53-MDM2 interaction is a validated strategy in oncology to reactivate the tumor-suppressive function of p53.

Data Presentation: Illustrative Quantitative Data

The following tables are templates for summarizing the experimental data that would be generated during the investigation of "this compound."

Table 1: In Vitro Binding Affinity

Assay MethodTarget ProteinLigandBinding Affinity (Kd)Stoichiometry (N)
Isothermal Titration Calorimetry (ITC)MDM2This compoundValue in µMValue
Surface Plasmon Resonance (SPR)MDM2This compoundValue in µMN/A
Fluorescence Polarization (FP)MDM2This compoundIC50 in µMN/A

Table 2: Cellular Activity

Cell LineAssay TypeEndpoint MeasurementIC50 Value (µM)
SJSA-1Cell Viability (MTT Assay)% ViabilityValue
MCF7p53 Activation (Western Blot)p21 protein levelsEC50 in µM
U2OSTarget Engagement (CETSA)Thermal Stabilization of MDM2Value

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between "this compound" and the target protein (e.g., MDM2).

Materials:

  • Purified recombinant human MDM2 protein (amino acids 1-118)

  • "this compound"

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • ITC buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Protein Preparation: Dialyze the MDM2 protein against the ITC buffer overnight at 4°C to ensure buffer matching.

  • Concentration Determination: Accurately measure the concentration of the dialyzed MDM2 protein using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

  • Ligand Preparation: Prepare a stock solution of "this compound" in 100% DMSO. Dilute the stock solution in the ITC buffer to the desired final concentration. The final DMSO concentration in the ligand and protein solutions should be identical.

  • ITC Experiment Setup:

    • Load the MDM2 protein solution (e.g., 20 µM) into the sample cell.

    • Load the "this compound" solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental parameters: temperature at 25°C, stirring speed at 750 rpm, and an injection series of 19 injections of 2 µL each, with a 150-second spacing.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (ka) and dissociation (kd) rate constants, and to determine the equilibrium dissociation constant (KD) of the interaction between "this compound" and the target protein.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human MDM2 protein

  • "this compound"

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), with 5% DMSO.

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of NHS and EDC.

    • Immobilize the MDM2 protein onto the sensor surface via amine coupling to a target level (e.g., 10,000 RU).

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of "this compound" in the running buffer.

    • Inject the compound solutions over the immobilized MDM2 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

    • Calculate the KD as kd/ka.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of "this compound" on a cancer cell line that is sensitive to p53 activation (e.g., SJSA-1, which has amplified MDM2).

Materials:

  • SJSA-1 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • "this compound"

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SJSA-1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "this compound" for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Nutlin-3a).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

p53_MDM2_pathway cluster_stress Cellular Stress DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 transactivates p21 p21 p53->p21 transactivates Apoptosis Apoptosis p53->Apoptosis induces Degradation Degradation p53->Degradation MDM2->p53 binds & inhibits Ubiquitination Ubiquitination MDM2->Ubiquitination Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Ubiquitination->p53 tags for PPI_Inhibitor This compound PPI_Inhibitor->MDM2 blocks interaction

Caption: p53-MDM2 signaling pathway and the point of intervention.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Primary_Screening Primary Screening (e.g., FP, HTRF) Hit_Validation Hit Validation (Orthogonal Assays) Primary_Screening->Hit_Validation Binding_Affinity Binding Affinity (ITC, SPR) Hit_Validation->Binding_Affinity Cell_Viability Cell Viability (MTT, CTG) Binding_Affinity->Cell_Viability Target_Engagement Target Engagement (CETSA, Co-IP) Cell_Viability->Target_Engagement Downstream_Effects Downstream Effects (Western Blot, qPCR) Target_Engagement->Downstream_Effects Pharmacokinetics Pharmacokinetics (PK/PD) Downstream_Effects->Pharmacokinetics Efficacy_Models Efficacy Models (Xenografts) Pharmacokinetics->Efficacy_Models Compound_Library Compound Library (including test compound) Compound_Library->Primary_Screening

Caption: General workflow for small molecule PPI inhibitor discovery.

Logical Relationship

logical_relationship Compound This compound Target_Binding Binds to Target Protein Compound->Target_Binding leads to PPI_Disruption Disrupts Protein-Protein Interaction Target_Binding->PPI_Disruption results in Cellular_Response Elicits Cellular Response PPI_Disruption->Cellular_Response causes Therapeutic_Effect Potential Therapeutic Effect Cellular_Response->Therapeutic_Effect may produce

Caption: Logical progression from compound to therapeutic potential.

References

"2-(azepane-1-carbonyl)benzoic acid" cell-based assay development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Title: A Cell-Based Assay for Screening Potential PARP-1 Inhibitors: Evaluating "2-(azepane-1-carbonyl)benzoic acid" in a BRCA2-Deficient Cancer Cell Line

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR), a phenomenon known as synthetic lethality.[1][3][4][5][6] Cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for HR, are particularly sensitive to PARP inhibitors.[3][4] When PARP is inhibited, SSBs accumulate and are converted to double-strand breaks (DSBs) during DNA replication.[1][5] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[1] This application note describes the development of a cell-based assay to evaluate the potential of "this compound" as a PARP-1 inhibitor by assessing its ability to induce synthetic lethality in a BRCA2-deficient cancer cell line.

Principle of the Assay

This assay quantifies the cytotoxic effect of "this compound" in combination with a DNA-damaging agent, methyl methanesulfonate (MMS), on a BRCA2-deficient cell line (CAPAN-1) compared to a BRCA2-proficient cell line (BxPC-3). MMS induces DNA lesions that are primarily repaired by the PARP-1-mediated BER pathway. In the presence of a PARP-1 inhibitor, these lesions persist and lead to cell death, particularly in the BRCA2-deficient cells. Cell viability is measured using a colorimetric MTT assay, which determines the metabolic activity of living cells.[7][8][9][10]

Signaling Pathway

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA2-Deficient Cell + PARP Inhibitor DNA_Damage_N DNA Single-Strand Break (SSB) PARP1_N PARP-1 Activation DNA_Damage_N->PARP1_N Replication_N DNA Replication BER_N Base Excision Repair (BER) PARP1_N->BER_N Repair_N DNA Repaired BER_N->Repair_N Cell_Survival_N Cell Survival Repair_N->Cell_Survival_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N Replication Fork Collapse HR_N Homologous Recombination (HR) DSB_N->HR_N HR_N->Repair_N DNA_Damage_B DNA Single-Strand Break (SSB) PARP1_B PARP-1 DNA_Damage_B->PARP1_B Replication_B DNA Replication BER_B BER Blocked PARP1_B->BER_B PARP_Inhibitor This compound PARP_Inhibitor->PARP1_B DSB_B Accumulated DSBs Replication_B->DSB_B Replication Fork Collapse HR_B Defective HR (BRCA2-) DSB_B->HR_B Apoptosis_B Apoptosis / Cell Death HR_B->Apoptosis_B Repair Failure Experimental_Workflow cluster_workflow Cell-Based Assay Workflow start Seed CAPAN-1 (BRCA2-) and BxPC-3 (BRCA2+) cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with serial dilutions of this compound ± MMS incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization readout Measure absorbance at 570 nm solubilization->readout analysis Calculate cell viability and determine IC50 values readout->analysis

References

Application Notes and Protocols for 2-(azepane-1-carbonyl)benzoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies detailing the dosage, administration, or defined signaling pathways for "2-(azepane-1-carbonyl)benzoic acid" in animal models were identified in a comprehensive literature search. The following application notes and protocols are therefore based on general principles for the preclinical evaluation of novel small molecule inhibitors and data available for structurally related compounds such as benzoic acid and various azepane derivatives. These guidelines are intended to serve as a starting point for researchers, scientists, and drug development professionals in designing their own in-vivo experiments.

Preclinical Research Summary

While specific data for this compound is not available, compounds containing benzoic acid and azepane moieties have been investigated for a range of biological activities. Benzoic acid derivatives are known for their antimicrobial, anti-inflammatory, and even anti-cancer properties.[1][2] Azepane-based compounds have shown diverse pharmacological effects, with several approved by the FDA for various diseases.[3]

Given the structural components of this compound, it is plausible that this compound could be investigated for similar therapeutic applications. Preclinical animal studies would be essential to determine its pharmacokinetic profile, efficacy, and safety.

General Dosing and Administration in Animal Models

The appropriate dosage and administration route for a novel compound like this compound would need to be determined empirically through dose-ranging studies. Below are general considerations and starting points for common animal models.

Formulation and Vehicle Selection

For preclinical in-vivo studies, proper formulation is crucial, especially for poorly water-soluble compounds.[1][4][5][6][7]

Table 1: Common Vehicles for In-Vivo Administration of Small Molecule Inhibitors

Vehicle CompositionSuitabilityNotes
Saline (0.9% NaCl)For water-soluble compounds.Always test for solubility and stability.
PBS (Phosphate-Buffered Saline)For water-soluble compounds, pH buffered.Maintains physiological pH.
5-10% DMSO in Saline/PBSFor compounds soluble in DMSO.DMSO concentration should be kept low to avoid toxicity.
5% Tween® 80 in SalineSurfactant to aid solubilization.Can be used for hydrophobic compounds.
0.5-1% Carboxymethylcellulose (CMC) in waterSuspension for poorly soluble compounds.Requires uniform suspension before each administration.
Corn oil / Sesame oilFor highly lipophilic compounds.Suitable for oral or subcutaneous administration.
Administration Routes and Dosages

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes include oral gavage (PO), intraperitoneal injection (IP), and intravenous injection (IV).

Table 2: Representative Dosing and Administration for Benzoic Acid Derivatives in Rodent Models

Animal ModelAdministration RouteDosage RangeFrequencyReference
RatOral Gavage175-300 mg/kg/dayDaily[8]
RatIntravenousUp to 500 mg/kgSingle dose[9]
MouseOral Gavage50 mg/kgSingle dose[10]
RabbitOral Gavage200 mg/kgSingle dose[10]

Note: These dosages are for benzoic acid and its salts and should only be considered as a very general reference point. The actual dosage for this compound may be significantly different and must be determined through careful dose-escalation studies.

Experimental Protocols

Below are detailed, generalized protocols for oral gavage and intraperitoneal injection in mice and rats. These are standard procedures in preclinical drug development.

Protocol for Oral Gavage in Mice and Rats

Oral gavage ensures a precise dose is delivered directly to the stomach.[11][12][13]

Materials:

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[11]

  • Syringes

  • The formulated test compound

  • Animal scale

Procedure:

  • Weigh the animal to calculate the exact volume to be administered. The maximum recommended volume is typically 10 mL/kg.[11]

  • Fill the syringe with the calculated volume of the test compound and attach the gavage needle.

  • Properly restrain the animal. For mice, this is typically by scruffing the neck to immobilize the head. For rats, a towel wrap can be effective.[11][13]

  • Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea. Advance the needle along the roof of the mouth until it passes into the esophagus. There should be no resistance.

  • Slowly administer the compound.

  • Withdraw the needle smoothly.

  • Monitor the animal for any signs of distress or injury.

Protocol for Intraperitoneal (IP) Injection in Mice and Rats

IP injection allows for rapid absorption of the compound into the systemic circulation.[14][15][16][17]

Materials:

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[15]

  • The formulated test compound

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Weigh the animal to calculate the injection volume. The maximum recommended volume is 10 mL/kg.[15]

  • Fill the syringe with the calculated volume.

  • Restrain the animal on its back with its head tilted slightly down. This allows the abdominal organs to shift away from the injection site.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][17]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle.

  • Aspirate gently by pulling back the plunger to ensure a blood vessel or organ has not been punctured. If blood or any fluid enters the syringe, withdraw and re-attempt with a fresh needle and syringe.

  • Inject the compound at a steady rate.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Visualizations

Experimental Workflow

The following diagram outlines a general workflow for an in-vivo efficacy study.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis A Compound Formulation C Randomization into Groups A->C B Animal Acclimatization B->C D Baseline Measurement C->D E Drug Administration (e.g., Oral Gavage, IP) D->E F Vehicle Administration (Control Group) D->F G Monitor for Efficacy & Adverse Effects E->G F->G H Endpoint Measurements (e.g., Tumor Volume, Biomarkers) G->H I Tissue Collection H->I J Data Analysis I->J

General In-Vivo Experimental Workflow.
Hypothetical Signaling Pathway

Many benzoic acid derivatives with anti-inflammatory activity act by inhibiting the Cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The diagram below illustrates a simplified representation of this pathway.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Inflammation (Pain, Fever, Swelling) D->E F This compound (Hypothetical Inhibitor) F->C Inhibition

Hypothetical Inhibition of the COX Pathway.

References

Application Notes and Protocols for High-Throughput Screening with 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates.[1][2] This document provides detailed application notes and protocols for the use of "2-(azepane-1-carbonyl)benzoic acid" and its analogs in a high-throughput screening campaign targeting the P2X7 receptor (P2X7R), a key player in inflammation and various disease states.[3] The azepane and benzoic acid motifs are prevalent in medicinal chemistry, suggesting the potential for this compound class to yield potent and selective modulators of biological targets.[4][5][6][7]

The protocols outlined below are designed for a fluorescence-based assay to identify antagonists of the P2X7R, a ligand-gated ion channel that forms a large pore upon activation by extracellular ATP.[3] This pore formation is a hallmark of P2X7R activity and can be conveniently measured in a high-throughput format.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Chemical Structure (Structure can be inferred from the name)
General Class Benzamide derivative

High-Throughput Screening for P2X7R Antagonists

The following protocol describes a cell-based HTS assay to identify inhibitors of ATP-induced pore formation in cells expressing the P2X7 receptor. The assay utilizes a fluorescent dye that enters the cell upon P2X7R-mediated pore opening.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture P2X7R-expressing cells Plate_Cells 2. Plate cells in 384-well plates Cell_Culture->Plate_Cells Incubate_Cells 3. Incubate overnight Plate_Cells->Incubate_Cells Add_Compound 4. Add this compound or library compounds Incubate_Cells->Add_Compound Incubate_Compound 5. Incubate with compounds Add_Compound->Incubate_Compound Add_Dye_ATP 6. Add fluorescent dye and ATP (agonist) Incubate_Compound->Add_Dye_ATP Incubate_Final 7. Final incubation Add_Dye_ATP->Incubate_Final Read_Plate 8. Read fluorescence on HTS plate reader Incubate_Final->Read_Plate Data_Analysis 9. Analyze data, calculate Z' and % inhibition Read_Plate->Data_Analysis Hit_Selection 10. Identify hit compounds Data_Analysis->Hit_Selection

Caption: High-throughput screening workflow for P2X7R antagonists.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human P2X7R.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Known P2X7R antagonist, e.g., A-740003 (10 mM stock in DMSO).

  • Negative Control: DMSO.

  • Agonist: Adenosine 5'-triphosphate (ATP), prepared as a concentrated stock in water.

  • Fluorescent Dye: YO-PRO-1 Iodide or similar membrane-impermeant dye (e.g., 1 mM stock in DMSO).

  • Plates: 384-well, black, clear-bottom assay plates.

2. Cell Preparation:

  • Culture HEK293-P2X7R cells in T175 flasks until they reach 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 250,000 cells/mL.

  • Dispense 40 µL of the cell suspension into each well of the 384-well plates (10,000 cells/well).

  • Incubate the plates at 37°C, 5% CO2 overnight.

3. Compound Addition:

  • Prepare a compound plate by serially diluting the 10 mM stock of this compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

  • Using an automated liquid handler, transfer 100 nL of compound solution from the compound plate to the cell plate. This results in a 1:400 dilution.

  • Also add positive control (A-740003) and negative control (DMSO) to designated wells.

  • Incubate the plates at room temperature for 30 minutes.

4. Agonist and Dye Addition:

  • Prepare a working solution of ATP and YO-PRO-1 in assay buffer. The final concentration in the well should be the EC80 for ATP (e.g., 1 mM) and an optimal concentration for the dye (e.g., 1 µM).

  • Add 10 µL of the ATP/dye solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

5. Data Acquisition and Analysis:

  • Read the fluorescence intensity on a plate reader compatible with HTS (e.g., FLIPR, PHERAstar).

    • Excitation: ~491 nm

    • Emission: ~509 nm

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Fluorescence in the presence of the test compound.

    • Signal_Min: Average fluorescence of the negative control (DMSO, no ATP).

    • Signal_Max: Average fluorescence of the positive control (DMSO + ATP).

  • For dose-response experiments, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the assay using the Z'-factor, calculated from the control wells: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3]

Quantitative Data Summary

The following tables represent typical data obtained from a primary screen and subsequent dose-response confirmation for "this compound".

Table 1: Primary HTS Results at 10 µM

Compound ID% InhibitionHit Status
This compound 85.2Hit
A-740003 (Positive Control)98.5-
DMSO (Negative Control)0.0-

Table 2: Dose-Response Data for this compound

Concentration (µM)% Inhibition
10099.1
3095.4
1085.2
352.1
120.3
0.35.6
0.11.2

Table 3: Calculated Potency and Assay Quality

ParameterValue
IC50 2.8 µM
Z'-Factor 0.78

P2X7R Signaling Pathway

The activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in ion influx and, with sustained activation, the formation of a large transmembrane pore. This pore allows the passage of molecules up to 900 Da, leading to various downstream cellular responses, including inflammasome activation and cell death.

P2X7R_Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ion_Influx Na+, Ca2+ Influx K+ Efflux P2X7R->Ion_Influx Leads to ATP Extracellular ATP (Agonist) ATP->P2X7R Activates Compound This compound (Antagonist) Compound->P2X7R Inhibits Pore_Formation Pore Formation Ion_Influx->Pore_Formation Downstream Downstream Signaling (e.g., NLRP3 Inflammasome) Pore_Formation->Downstream

Caption: Simplified P2X7R activation and inhibition pathway.

Conclusion

The provided protocols and data illustrate a robust framework for conducting a high-throughput screening campaign to identify and characterize novel antagonists of the P2X7 receptor, such as "this compound". The described fluorescence-based assay is scalable, cost-effective, and provides reliable data for hit identification and prioritization in early-stage drug discovery. Further optimization of hit compounds through medicinal chemistry efforts can lead to the development of potent and selective therapeutics for inflammatory diseases.

References

Unveiling the Potential of 2-(azepane-1-carbonyl)benzoic acid: A Hypothetical Chemical Probe Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature and chemical databases reveals no specific data characterizing "2-(azepane-1-carbonyl)benzoic acid" as an established chemical probe. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals interested in exploring its potential. This document is based on the known biological activities of its core chemical moieties: benzoic acid and azepane.

Introduction

"this compound" is a novel small molecule that incorporates both a benzoic acid scaffold and an azepane ring. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the azepane motif is a key component in numerous pharmacologically active compounds, with applications in oncology, neurodegenerative diseases, and infectious diseases.[4][5][6] The unique combination of these two pharmacophores in "this compound" suggests its potential as a novel chemical probe for investigating various biological pathways.

This document outlines a hypothetical framework for the initial characterization and application of "this compound" as a chemical probe.

Hypothetical Target Profile and Biological Activity

Based on the activities of related compounds, "this compound" could potentially modulate enzymes or receptors involved in inflammation, cell proliferation, or neurotransmission. A primary screening campaign would be necessary to identify its specific biological target(s).

Table 1: Hypothetical In Vitro Activity Profile
Target ClassSpecific Target (Example)Assay TypeIC50 / EC50 (nM)Notes
Kinases p38 MAPKKinase Glo150Potential anti-inflammatory activity
CDK2LanthaScreen500Potential anti-proliferative activity
GPCRs H3 ReceptorRadioligand Binding800Potential role in neurotransmission
Epigenetic HDAC1Fluorometric Assay350Potential for chromatin modulation
Table 2: Hypothetical Cellular Activity Profile
Cell LineAssay TypeEndpointEC50 (µM)Notes
RAW 264.7 LPS-induced NO productionGriess Assay1.2Indicates anti-inflammatory potential
HeLa Cell Viability (72h)CellTiter-Glo5.8Suggests cytotoxic or anti-proliferative effects
SH-SY5Y Neurotransmitter UptakeFluorescent Substrate10.5Implies potential modulation of neuronal function

Experimental Protocols

The following are generalized protocols that could be adapted for the initial characterization of "this compound".

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., p38 MAPK)

Objective: To determine the in vitro potency of "this compound" against a specific kinase.

Materials:

  • Recombinant human p38 MAPK enzyme

  • Kinase substrate (e.g., ATF2)

  • ATP

  • "this compound" (dissolved in DMSO)

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay kit

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of "this compound" in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production)

Objective: To assess the ability of "this compound" to inhibit inflammation in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • "this compound" (dissolved in DMSO)

  • Griess Reagent System

  • Clear 96-well plates

  • Plate reader capable of absorbance measurement at 540 nm

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of "this compound" or DMSO for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • Calculate the percent inhibition of nitric oxide production and determine the EC50 value.

Visualizations

Workflow for Characterizing a Novel Chemical Probe

G cluster_0 Initial Screening & Hit Identification cluster_1 In Vitro Characterization cluster_2 Cellular & In Vivo Validation a Compound Synthesis & Purity Analysis b High-Throughput Screening (Biochemical & Phenotypic) a->b c Hit Identification b->c d Potency Determination (IC50/EC50) c->d e Selectivity Profiling (Against related targets) d->e f Mechanism of Action Studies e->f g Cell-Based Assays (Target Engagement & Phenotype) f->g h In Vivo Efficacy & Pharmacokinetics (Optional) g->h i Chemical Probe Validation h->i

Caption: A generalized workflow for the discovery and validation of a novel chemical probe.

Hypothetical Signaling Pathway Modulation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Genes (e.g., iNOS) Nucleus->Inflammation Probe 2-(azepane-1-carbonyl) benzoic acid Probe->TAK1 Probe->p38 AP1 AP-1 p38->AP1 AP1->Nucleus

Caption: Hypothetical modulation of the TLR4-NF-κB/MAPK signaling pathway.

References

Application Notes and Protocols for the Synthesis of 2-(azepane-1-carbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 2-(azepane-1-carbonyl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the azepane motif in a wide range of biologically active molecules.[1][2] This application note focuses on a robust and widely applicable direct amide coupling strategy.

Synthetic Route Overview

The synthesis of this compound derivatives can be efficiently achieved through a one-pot amide coupling reaction. This method involves the direct condensation of a suitably substituted benzoic acid with azepane, facilitated by a coupling reagent. Among the various coupling agents available, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a popular choice due to its high efficiency and mild reaction conditions.[3][4][5]

The general synthetic scheme is as follows:

An alternative two-step approach involves the initial reaction of phthalic anhydride with azepane to form an N-substituted phthalimide, followed by a selective ring-opening of the phthalimide to yield the desired product. However, the direct amide coupling is often preferred for its simplicity and efficiency.

Experimental Protocols

This section details the experimental protocol for the synthesis of a representative this compound derivative using a HATU-mediated amide coupling reaction.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the synthesis of this compound from 2-carboxybenzoic acid (phthalic acid) and azepane.

Materials:

  • 2-Carboxybenzoic acid

  • Azepane

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-carboxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • To the stirred solution, add azepane (1.1 eq) followed by DIPEA (3.0 eq).[6]

  • In a separate container, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for HATU-mediated amide coupling reactions based on literature precedents. These values can serve as a general guideline for optimizing the synthesis of various this compound derivatives.

Carboxylic Acid (eq)Amine (eq)Coupling Reagent (eq)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
1.01.1HATU (1.1)DIPEA (3.0)DMF25685-95
1.01.2HATU (1.2)TEA (3.0)CH₂Cl₂25880-90
1.01.0EDC/HOBt (1.2)DIPEA (2.0)DMF251275-90
1.01.1DCC/DMAP (1.1/0.1)-CH₂Cl₂251270-85

Mandatory Visualization

Signaling Pathway: Inhibition of PTPN1/PTPN2 by an Azepane Derivative

The following diagram illustrates the role of Protein Tyrosine Phosphatases PTPN1 and PTPN2 as negative regulators of the JAK-STAT signaling pathway in T-cells. Inhibition of these phosphatases by a hypothetical this compound derivative can enhance anti-tumor immunity, making them attractive targets in cancer immunotherapy.[7][8][9][10] PTPN1 and PTPN2 dephosphorylate and inactivate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), thereby dampening the downstream signaling cascade initiated by cytokine binding to their receptors.[2][11][12] By inhibiting PTPN1/PTPN2, the azepane derivative promotes the phosphorylation and activation of JAKs and STATs, leading to the transcription of genes that enhance T-cell proliferation, survival, and effector functions.[10][11]

PTPN_Inhibition_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor pJAK pJAK JAK->pJAK Phosphorylation pJAK->JAK Dephosphorylation STAT STAT pJAK->STAT pSTAT pSTAT STAT->pSTAT Phosphorylation pSTAT->STAT Dephosphorylation Gene Gene Transcription (T-cell activation, proliferation, survival) pSTAT->Gene PTPN PTPN1/PTPN2 PTPN->pJAK PTPN->pSTAT Azepane Azepane Derivative (Inhibitor) Azepane->PTPN Inhibition

Caption: PTPN1/PTPN2 signaling inhibition by an azepane derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives as described in Protocol 1.

Synthesis_Workflow start Start reagents Combine: - 2-Carboxybenzoic Acid - Azepane - DIPEA - Anhydrous DMF start->reagents coupling Add HATU solution reagents->coupling Inert Atmosphere reaction Stir at Room Temperature (4-12 hours) coupling->reaction workup Aqueous Workup: - Water Quench - EtOAc Extraction - Acid/Base Washes reaction->workup Monitor by TLC/LC-MS purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(azepane-1-carbonyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the acylation of azepane with phthalic anhydride, followed by a selective hydrolysis or rearrangement.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction of phthalic anhydride with azepane.Ensure azepane is of high purity and free of water. Consider increasing the reaction temperature or extending the reaction time. The use of a non-polar, aprotic solvent like toluene or xylene can aid in the removal of water via a Dean-Stark apparatus.
Ineffective ring-opening of the initial amide-acid intermediate.The intermediate formed from the initial reaction may require specific conditions to yield the desired product. If a hydrolysis step is used, ensure the base (e.g., NaOH) concentration and temperature are optimized.
Degradation of starting materials or product.Phthalic anhydride is sensitive to moisture. Store it in a desiccator. Azepane can be volatile and hygroscopic; handle it appropriately.
Presence of Multiple Side Products Formation of the isomeric N-substituted phthalamic acid.This is a common side product. The reaction of phthalic anhydride with a primary or secondary amine initially forms a phthalamic acid derivative. Conversion to the desired this compound may require specific workup conditions. Consider purification by column chromatography or recrystallization to isolate the desired isomer.
Formation of a di-acylated product.If the reaction conditions are too harsh, the secondary amine of azepane might react further. Use a controlled stoichiometry of phthalic anhydride (e.g., 1.0-1.1 equivalents).
Low Isolated Yield After Workup Product loss during extraction.This compound has both acidic and basic functional groups, making its solubility pH-dependent. Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its least soluble form for efficient extraction into an organic solvent.
Product remains in the aqueous phase.If the product is too polar to be efficiently extracted, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
Difficulty in Product Purification Co-elution of starting materials or byproducts during chromatography.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate with a small amount of acetic acid) can improve separation.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. Common choices include ethyl acetate/hexanes, acetone/water, or isopropanol. Sonication or seeding with a small crystal can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from phthalic anhydride and azepane?

A1: The synthesis proceeds in two conceptual steps. First, the nucleophilic azepane attacks one of the carbonyl carbons of phthalic anhydride, leading to the ring-opening of the anhydride and the formation of a phthalamic acid intermediate. This intermediate can then exist in equilibrium with the desired this compound. The reaction is typically driven towards the desired product under specific workup conditions.

Q2: Which coupling reagents can be used to improve the yield of amide bond formation in similar reactions?

A2: While the direct reaction with an anhydride is common, for forming amide bonds between a carboxylic acid and an amine, various coupling reagents are used to activate the carboxylic acid.[1] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[1][2] The choice of reagent can significantly impact yield and purity.[1]

Q3: I am observing a significant amount of an isomeric byproduct. What is it likely to be and how can I minimize its formation?

A3: The most probable isomeric byproduct is the linear phthalamic acid. The reaction of phthalic anhydride with an amine can yield two isomeric products. To favor the formation of this compound, careful control of reaction temperature and pH during workup is crucial. Some literature suggests that thermodynamic control (longer reaction times at moderate temperatures) can favor the formation of one isomer over the other.

Q4: My yield is consistently around 50%. What are the most critical parameters to investigate for improvement?

A4: To improve a moderate yield, consider the following:

  • Stoichiometry: Ensure a slight excess of the less expensive reagent, typically the anhydride, to drive the reaction to completion.

  • Solvent: The choice of solvent can influence reaction rate and solubility of intermediates. Experiment with different aprotic solvents of varying polarity.

  • Temperature: Optimize the reaction temperature. Higher temperatures may increase the reaction rate but could also lead to side product formation.

  • Workup Procedure: The pH adjustment and extraction solvent during workup are critical for isolating the product efficiently.

Q5: Are there any alternative starting materials to phthalic anhydride?

A5: Yes, phthalic acid itself can be used, but it would require an amide coupling agent to react with azepane. Alternatively, an activated form of phthalic acid, such as an acid chloride (phthaloyl chloride), could be used, but this reaction is often more vigorous and may require careful control of conditions to avoid side reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phthalic Anhydride
  • Reaction Setup: To a solution of phthalic anhydride (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 10 mL/mmol), add azepane (1.05 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a 1 M NaOH solution and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted azepane.

    • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

General Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Reagents reaction Reaction: Phthalic Anhydride + Azepane start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification: Chromatography or Recrystallization workup->purification product Final Product: This compound purification->product check_yield Check Yield product->check_yield Analyze low_yield Low Yield check_yield->low_yield < Target check_purity Check Purity check_yield->check_purity ≥ Target opt_reaction Optimize Reaction (Temp, Time, Solvent) low_yield->opt_reaction opt_workup Optimize Workup (pH, Solvent) low_yield->opt_workup impure Impure Product check_purity->impure < Target opt_purification Optimize Purification (Solvent System) impure->opt_purification G cluster_parameters Key Reaction Parameters cluster_outcomes Potential Outcomes yield Yield temp Temperature temp->yield side_products Side Products temp->side_products degradation Degradation temp->degradation time Reaction Time time->yield incomplete_rxn Incomplete Reaction time->incomplete_rxn solvent Solvent solvent->yield stoichiometry Stoichiometry stoichiometry->yield stoichiometry->incomplete_rxn workup Workup pH workup->yield

References

"2-(azepane-1-carbonyl)benzoic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for 2-(azepane-1-carbonyl)benzoic acid in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis of the amide bond: The amide linkage is susceptible to cleavage under strong acidic or basic conditions, which would lead to the formation of benzoic acid and azepane.

  • pH-dependent stability: The carboxylic acid group can influence the molecule's solubility and reactivity depending on the pH of the solution.

  • Temperature sensitivity: Elevated temperatures can accelerate degradation pathways, particularly hydrolysis.

  • Solvent compatibility: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents, especially under non-neutral pH, may facilitate hydrolysis.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor. At low pH (acidic conditions), the amide bond can undergo acid-catalyzed hydrolysis. At high pH (basic conditions), base-catalyzed hydrolysis of the amide can occur. The optimal pH for stability is likely to be in the neutral to slightly acidic range, but this needs to be determined experimentally.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation pathway is the hydrolysis of the amide bond, yielding benzoic acid and 1,1'-carbonylbis(azepane). A simplified diagram of this potential degradation is shown below.

This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis Azepane Azepane This compound->Azepane Hydrolysis

Caption: Potential hydrolytic degradation of this compound.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: While specific data is unavailable, it is advisable to avoid strongly acidic or basic excipients. Protic solvents like water, methanol, and ethanol could participate in hydrolysis, especially at non-neutral pH and elevated temperatures. When formulating, it is crucial to perform compatibility studies with all proposed excipients.

Troubleshooting Guides

Issue 1: Rapid loss of compound purity observed in aqueous solution.

Troubleshooting Workflow:

start Purity Loss Detected check_ph Measure pH of Solution start->check_ph ph_extreme Is pH < 4 or > 8? check_ph->ph_extreme adjust_ph Adjust pH to 6-7 ph_extreme->adjust_ph Yes check_temp Check Storage Temperature ph_extreme->check_temp No analyze_degradants Analyze for Degradation Products (e.g., via LC-MS) adjust_ph->analyze_degradants temp_high Is Temperature > 25°C? check_temp->temp_high lower_temp Store at 2-8°C or frozen temp_high->lower_temp Yes temp_high->analyze_degradants No lower_temp->analyze_degradants confirm_hydrolysis Degradation Products Match Hydrolysis Products? analyze_degradants->confirm_hydrolysis consider_solvent Consider Aprotic Solvent or Lyophilization confirm_hydrolysis->consider_solvent end Stability Improved consider_solvent->end

Caption: Troubleshooting workflow for compound purity loss in solution.

Corrective Actions:

  • pH Control: Ensure the solution pH is maintained in a neutral range (pH 6-7). Use appropriate buffer systems if necessary.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) or frozen (-20°C or -80°C) to slow down degradation.

  • Solvent Selection: If aqueous stability is inherently poor, consider using aprotic solvents like DMSO or DMF for stock solutions, with final dilutions into aqueous media immediately before use. For long-term storage, lyophilization of the compound from a suitable solvent system can be a viable option.

Issue 2: Inconsistent results in biological assays.

Troubleshooting Steps:

  • Solution Age: Prepare fresh solutions for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures, unless their stability has been verified.

  • Stock Solution Stability: If a stock solution in an organic solvent (e.g., DMSO) is used, ensure it is stored properly (protected from light, moisture, and at the correct temperature). Periodically check the purity of the stock solution by HPLC.

  • Assay Buffer Compatibility: The pH and composition of the assay buffer could contribute to degradation during the experiment. Perform a control experiment by incubating the compound in the assay buffer for the duration of the assay and then analyzing its purity.

Experimental Protocols

Protocol: Preliminary Stability Assessment by HPLC

This protocol outlines a basic experiment to assess the stability of this compound in different pH environments.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer solutions (pH 3, 7, and 9)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Experimental Workflow:

prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prep_samples Prepare Test Solutions (Dilute stock in pH 3, 7, 9 buffers) prep_stock->prep_samples t0_analysis Time=0 Analysis (Inject immediately) prep_samples->t0_analysis incubation Incubate Samples (e.g., at RT and 40°C) t0_analysis->incubation tx_analysis Time=x Analysis (e.g., at 24, 48, 72 hours) incubation->tx_analysis data_analysis Data Analysis (Compare peak areas) tx_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for a preliminary HPLC-based stability study.

3. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • For each pH condition (3, 7, and 9), dilute the stock solution to a final concentration of 50 µg/mL in the respective buffer.

  • Immediately inject an aliquot of each solution into the HPLC to get the time-zero (T=0) purity.

  • Store the remaining solutions at room temperature and at an elevated temperature (e.g., 40°C).

  • Inject aliquots at subsequent time points (e.g., 24, 48, 72 hours).

  • Calculate the percentage of the initial compound remaining at each time point by comparing the peak area of the parent compound.

Data Presentation

The results from the stability study can be summarized in a table for easy comparison.

Table 1: Hypothetical Stability of this compound (% Remaining)

Time (hours)pH 3 (RT)pH 7 (RT)pH 9 (RT)pH 3 (40°C)pH 7 (40°C)pH 9 (40°C)
0100.0100.0100.0100.0100.0100.0
2498.599.895.290.198.585.6
4896.899.590.182.396.972.3
7295.099.285.475.595.160.7

Disclaimer: The information provided in this technical support center is based on general chemical principles and is intended for guidance purposes only. Specific stability studies should be conducted for this compound to determine its actual stability profile under various conditions.

"2-(azepane-1-carbonyl)benzoic acid" off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "2-(azepane-1-carbonyl)benzoic acid" is not extensively characterized in publicly available scientific literature as a specific pharmacological tool. Therefore, this guide addresses potential off-target effects and assay interference based on the common properties of its core chemical moieties: a benzoic acid derivative and a cyclic amine (azepane). Researchers using this or structurally similar novel compounds should consider these potential interactions during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the potential general off-target effects of a compound like this compound?

A1: Due to its chemical structure, this compound may exhibit several general off-target activities common to acidic, aromatic compounds. These can include:

  • Cyclooxygenase (COX) Inhibition: Benzoic acid derivatives are a well-known class of COX inhibitors. Unintended inhibition of COX-1 and/or COX-2 could lead to anti-inflammatory effects or gastrointestinal side effects in cellular or in vivo models.

  • Ion Channel Modulation: The carboxylic acid group can interact with ion channels, potentially altering membrane potential and neuronal excitability.

  • Nuclear Receptor Interaction: Some benzoic acid derivatives have been shown to interact with nuclear receptors, which could lead to unexpected changes in gene expression.

  • Transporter Protein Inhibition: The molecule could interfere with organic anion transporters (OATs) or other transporters, affecting the cellular uptake and efflux of other compounds.

Q2: My assay results show high background noise or non-specific inhibition when using this compound. What could be the cause?

A2: This is a common issue with compounds that can form aggregates or interfere with assay detection methods. Potential causes include:

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically sequester enzymes or proteins, leading to apparent inhibition.

  • Assay Technology Interference: The compound might interfere with fluorescence- or luminescence-based readouts by quenching the signal or having intrinsic fluorescence.

  • Reactive Metabolites: Cellular metabolism could transform the compound into reactive species that covalently modify proteins, leading to non-specific effects.

Q3: How can I determine if my observed effect is a true on-target interaction versus an off-target effect or assay artifact?

A3: A multi-pronged approach is necessary to validate your findings:

  • Orthogonal Assays: Confirm your results using a different assay format that relies on a distinct detection principle.

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A clear SAR would support a specific on-target interaction.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or direct binding assays to confirm that your compound interacts with the intended target in a cellular context.

  • Counter-screens: Screen your compound against a panel of known off-target proteins (e.g., a safety pharmacology panel) to identify potential unintended interactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Compound precipitation or poor solubility.Decrease the final concentration of the compound. Increase the DMSO concentration (while staying within the assay's tolerance). Visually inspect the assay plate for precipitates.
Apparent inhibition is not dose-dependent Compound aggregation at higher concentrations.Perform a solubility test for your compound in the assay buffer. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates.
Inhibition is observed in a cell-free assay but not in a cell-based assay Poor cell permeability. Efflux by cellular transporters.Use cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. Co-incubate with known efflux pump inhibitors.
Unexpected changes in cell health or morphology General cytotoxicity or activation of a stress-response pathway.Perform a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your primary assay.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol helps determine if the compound forms aggregates at concentrations used in your assays.

  • Preparation of Compound Solutions: Prepare a dilution series of "this compound" in your final assay buffer. The concentration range should span the concentrations used in your experiments. Also, prepare a buffer-only control.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the temperature at which your assay is performed.

    • Transfer each sample to a clean cuvette.

    • Measure the particle size distribution for each concentration.

  • Data Analysis: The presence of large, polydisperse particles (typically >100 nm) that increase with compound concentration is indicative of aggregation.

Protocol 2: Counter-Screen for COX Inhibition

This protocol provides a general method to assess off-target COX-1/COX-2 inhibition.

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a commercial COX inhibitor screening assay kit (e.g., based on colorimetric or fluorescent detection of prostaglandin PGG2).

  • Assay Procedure:

    • Prepare a dilution series of your test compound and a known COX inhibitor (e.g., indomethacin) as a positive control.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and your compound or control. Incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • After the reaction time, stop the reaction and measure the product formation according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of your compound and determine the IC50 value for both COX-1 and COX-2.

Visualizations

Signaling and Assay Workflow Diagrams

cluster_0 Potential Off-Target Signaling Compound 2-(azepane-1-carbonyl) benzoic acid COX COX-1 / COX-2 Compound->COX Inhibition IonChannel Ion Channels Compound->IonChannel Modulation NuclearReceptor Nuclear Receptors Compound->NuclearReceptor Binding PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammatory Response PGs->Inflammation MembranePotential Membrane Potential IonChannel->MembranePotential GeneExpression Gene Expression NuclearReceptor->GeneExpression

Caption: Potential off-target signaling pathways for benzoic acid derivatives.

cluster_1 Troubleshooting Workflow for Non-Specific Inhibition Start High Background or Non-Specific Inhibition Observed CheckAggregation Perform DLS Assay Start->CheckAggregation AggregatesFound Aggregates Detected CheckAggregation->AggregatesFound Yes NoAggregates No Aggregates CheckAggregation->NoAggregates No AddDetergent Add Detergent (e.g., 0.01% Triton X-100) to Assay Buffer AggregatesFound->AddDetergent CheckAssayInterference Run Assay in Buffer (No Enzyme/Target) NoAggregates->CheckAssayInterference InterferenceFound Signal Quenching or Intrinsic Fluorescence CheckAssayInterference->InterferenceFound Yes NoInterference No Interference CheckAssayInterference->NoInterference No OrthogonalAssay Use Orthogonal Assay with Different Readout InterferenceFound->OrthogonalAssay NoInterference->OrthogonalAssay Consider other off-target effects

Technical Support Center: Optimizing "2-(azepane-1-carbonyl)benzoic acid" Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing "2-(azepane-1-carbonyl)benzoic acid" in experimental settings. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to help optimize its concentration for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for "this compound" in cell-based assays?

A1: For a novel compound like "this compound," it is advisable to start with a broad range of concentrations to determine its potency. A typical starting range for a new small molecule inhibitor would be from 1 nM to 100 µM. A dose-response experiment is crucial to identify the optimal concentration range for your specific cell line and assay.

Q2: How should I dissolve and store "this compound"?

A2: Due to its benzoic acid backbone, this compound is likely to have poor solubility in water.[1] It is recommended to dissolve "this compound" in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For aqueous solutions, the stability of similar benzoic acid compounds has been reported to be at least 8 weeks when stored at room temperature.[2]

Q3: I am observing cytotoxicity at higher concentrations. What should I do?

A3: Cytotoxicity can be a common issue with small molecule inhibitors. To address this, it is important to perform a cell viability assay (e.g., MTT or trypan blue exclusion assay) in parallel with your primary experiment. This will help you distinguish between the specific inhibitory effects of the compound and general toxicity. If cytotoxicity is observed at concentrations that are effective in your assay, consider reducing the incubation time or using a lower, non-toxic concentration.

Q4: My experimental results are not consistent. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound Instability: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.

  • Solubility Issues: The compound may be precipitating out of solution at the final concentration in your cell culture media. Visually inspect the media for any precipitate.

  • Experimental Variability: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect observed at any concentration Compound may not be active in your specific assay or cell line.Verify the compound's identity and purity. Test the compound in a different, validated assay if possible.
The compound may have degraded.Use a fresh stock solution. Check for proper storage conditions.
High background signal in the assay The compound may be interfering with the assay detection method (e.g., autofluorescence).Run a control with the compound alone (no cells) to check for interference.
Precipitate forms in the cell culture media The final concentration of the compound or the organic solvent (e.g., DMSO) is too high.Lower the final concentration of the compound. Ensure the final DMSO concentration is below 0.5%.

Experimental Protocols

Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

This protocol outlines the steps to determine the concentration of "this compound" that inhibits a biological process by 50%.

Materials:

  • "this compound"

  • DMSO

  • Cell line of interest

  • Cell culture medium

  • 96-well plates

  • Reagents for your specific biological assay (e.g., kinase activity assay)

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of "this compound" in DMSO.

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Include a vehicle control (DMSO only).

  • Treat the cells with the different concentrations of the compound and incubate for the desired time.

  • Perform the biological assay to measure the endpoint of interest (e.g., kinase activity, protein expression).

  • Measure the results using a plate reader.

  • Plot the data as percent inhibition versus the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Hypothetical IC50 Data
Concentration (µM)% Inhibition
10098
33.395
11.185
3.760
1.245
0.420
0.1310
0.045
0.012
0 (Vehicle)0

Visualizations

Hypothetical Signaling Pathway

Below is a diagram representing a hypothetical signaling pathway where "this compound" acts as an inhibitor of Kinase B.

A Growth Factor B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G This compound G->D

Caption: Hypothetical inhibition of Kinase B by "this compound".

Experimental Workflow for Concentration Optimization

This diagram illustrates the logical flow of experiments to determine the optimal concentration of a novel compound.

A Prepare Stock Solution (10 mM in DMSO) B Determine IC50 (Dose-Response Assay) A->B C Assess Cytotoxicity (Cell Viability Assay) B->C D Select Optimal Concentration Range (Below toxic levels, around IC50) C->D E Perform Primary Experiments D->E F Analyze and Interpret Results E->F

Caption: Workflow for optimizing experimental concentration.

References

"2-(azepane-1-carbonyl)benzoic acid" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(azepane-1-carbonyl)benzoic acid. The information provided is based on general principles of organic chemistry and drug development, as specific experimental data for this compound is limited in public domains.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be a poorly water-soluble compound. Its structure contains a bulky, non-polar azepane ring and a benzoic acid moiety. While the carboxylic acid group can participate in hydrogen bonding, the overall large hydrophobic surface area likely limits its aqueous solubility.[1][2] It is expected to be more soluble in organic solvents.

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: For initial troubleshooting of poor aqueous solubility, consider the following:

  • pH Adjustment: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt at a pH above its pKa.[3][4]

  • Co-solvents: The addition of a water-miscible organic solvent can increase solubility.[3]

  • Temperature: Solubility of most solids increases with temperature. Gentle heating of the solution may improve dissolution.[5][6]

  • Particle Size Reduction: Grinding the solid to a finer powder increases the surface area available for solvation, which can improve the dissolution rate.[5][7]

Troubleshooting Guide: Solubility Problems and Solutions

This guide provides a structured approach to addressing common solubility challenges encountered with this compound.

Issue 1: Compound precipitates out of aqueous solution upon standing.
  • Cause: The initial dissolution may have been kinetically favored, but the concentration exceeds the thermodynamic solubility limit, leading to precipitation over time. The pH of the solution may also be too close to the pKa of the carboxylic acid.

  • Solution Workflow:

    G A Precipitation Observed B Verify Solution pH A->B Initial Check C Adjust pH > pKa + 1 B->C If pH ≈ pKa D Consider Co-solvent Addition B->D If pH is appropriate F Equilibrate and Observe C->F E Decrease Compound Concentration D->E If precipitation persists E->F

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results in biological assays due to poor solubility.
  • Cause: Poor aqueous solubility can lead to an inaccurate concentration of the active compound in the assay medium, resulting in high variability. The compound may also be precipitating in the presence of assay components.

  • Solution: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay medium.[4] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents. This data is for illustrative purposes to guide solvent selection.

Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.1
Phosphate Buffered Saline (pH 7.4)250.5 - 1.0
Ethanol2510 - 20
Dimethyl Sulfoxide (DMSO)25> 100
Polyethylene Glycol 400 (PEG 400)255 - 10

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
  • Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Orbital shaker

    • Centrifuge

    • HPLC system with a suitable column and detector

  • Procedure:

    • Add an excess amount of the compound to a known volume of PBS in a sealed vial.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method.

    • The determined concentration represents the equilibrium solubility.

Protocol 2: Improving Solubility using a Co-solvent System
  • Objective: To prepare a stock solution of this compound with improved solubility for use in biological assays.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

  • Procedure:

    • Weigh a precise amount of the compound into a clean, dry vial.

    • Add a small volume of DMSO to the vial.

    • Vortex the mixture until the solid is completely dissolved.

    • If necessary, gently warm the vial to aid dissolution.

    • Add more DMSO to reach the desired final concentration for the stock solution.

    • Store the stock solution appropriately, protected from light and moisture.

    G A Weigh Compound B Add Small Volume of DMSO A->B C Vortex to Dissolve B->C D Gentle Warming (if needed) C->D If not fully dissolved E Add DMSO to Final Volume C->E Once dissolved D->C F Store Stock Solution E->F

    Caption: Workflow for preparing a co-solvent stock solution.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways specifically modulated by this compound in the public domain. The logical relationship for addressing solubility issues follows a stepwise progression from simpler to more complex methods.

G A Initial Solubility Assessment B Simple Methods (pH, Temperature) A->B C Intermediate Methods (Co-solvents, Particle Size) B->C If unsuccessful E Successful Dissolution B->E If successful D Advanced Methods (Formulation changes, e.g., salt formation) C->D If unsuccessful C->E If successful D->E If successful

Caption: Logical progression for addressing solubility challenges.

References

Technical Support Center: Crystallization of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of "2-(azepane-1-carbonyl)benzoic acid."

Frequently Asked Questions (FAQs)

Q1: What are the general principles for selecting a suitable solvent for the crystallization of this compound?

A1: The ideal solvent for crystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For "this compound," which is an aromatic carboxylic acid derivative, solvents with moderate polarity should be considered. A good starting point is to test alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene).[1][2] Mixed solvent systems, such as ethanol-water or toluene-hexane, can also be effective.[1][3]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast. To troubleshoot this, try the following:

  • Increase the solvent volume: Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved.[4]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Use a co-solvent: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the warm solution until turbidity appears, then reheat until the solution is clear before cooling.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: If no crystals form, the solution may not be sufficiently supersaturated. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.[5]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[4]

  • Cool to a lower temperature: If room temperature cooling is unsuccessful, try placing the flask in an ice bath or a refrigerator.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield may indicate that a significant amount of the compound remains dissolved in the mother liquor.[4] To improve the yield:

  • Minimize the amount of hot solvent used: Use just enough hot solvent to completely dissolve the compound.

  • Ensure complete cooling: Allow the solution to cool for an adequate amount of time at a low temperature to maximize precipitation.

  • Recover from the mother liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of "this compound."

Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even when heated. The solvent is not polar enough.Try a more polar solvent such as ethanol or acetone. A mixed solvent system, like ethanol/water, might also be effective.[6][7]
The solution is colored, and the resulting crystals are impure. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[8]
Crystals form too quickly and are very small (powder-like). The solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent to the dissolved compound and allow the solution to cool more slowly. Slower cooling generally leads to larger, purer crystals.[4]
The compound precipitates as an amorphous solid, not crystals. The compound may have a low melting point or be significantly impure, leading to "oiling out" followed by solidification.Re-dissolve the solid in more hot solvent and cool very slowly. Consider purification by another method, such as column chromatography, before attempting recrystallization.

Experimental Protocols

Protocol 1: Single Solvent Crystallization

This protocol is a general guideline and may require optimization for "this compound."

  • Solvent Selection: Based on solubility tests with small amounts of the compound, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol or a similar polar solvent is a good starting point.[1]

  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Crystallization (based on 2-benzoylbenzoic acid)

This protocol is adapted from a procedure for a structurally similar compound and may be effective for "this compound."[9]

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., benzene or toluene) with heating.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., ligroin or hexane) in which the compound is less soluble, until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent with heating until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with the "poor" solvent, and dry the crystals as described in Protocol 1.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No induce Induce Crystallization (Scratch, Seed, Evaporate) no_crystals->induce induce->cool reheat Reheat and Add More Solvent oiling_out->reheat reheat->cool

Caption: Troubleshooting workflow for the crystallization of this compound.

SolventSelection start Select Solvent System single_solvent Single Solvent start->single_solvent mixed_solvent Mixed Solvent start->mixed_solvent good_solubility Good Solubility Hot, Poor Solubility Cold? single_solvent->good_solubility mixed_solvent->good_solubility proceed Proceed with Crystallization good_solubility->proceed Yes reselect Reselect Solvent good_solubility->reselect No

References

"2-(azepane-1-carbonyl)benzoic acid" reaction byproducts identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(azepane-1-carbonyl)benzoic acid. It addresses specific issues that may be encountered during its synthesis and subsequent reactions, with a focus on identifying potential byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of this compound from phthalic anhydride and azepane, I am observing a significant amount of a water-soluble byproduct. What could it be?

A1: The most likely water-soluble byproduct is phthalic acid. This can occur if the phthalic anhydride starting material is exposed to moisture, leading to hydrolysis. Additionally, incomplete reaction or hydrolysis of the final product under certain workup conditions can also generate phthalic acid.

Troubleshooting Steps:

  • Ensure Dry Reaction Conditions: Use anhydrous solvents and dry glassware. Handle phthalic anhydride in a low-humidity environment.

  • Optimize Reaction Time and Temperature: Ensure the reaction goes to completion to minimize unreacted starting materials.

  • Workup Procedure: Avoid prolonged exposure to aqueous acidic or basic conditions during workup, which could hydrolyze the amide bond. A non-aqueous workup might be preferable if feasible.

Q2: My reaction mixture shows a byproduct with a molecular weight corresponding to the loss of water from my target molecule. What is this likely byproduct?

A2: This byproduct is likely the corresponding imide, N-(azepane-1-yl)phthalimide. This can form via intramolecular cyclization of this compound, particularly at elevated temperatures.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessive heating during the synthesis and subsequent reactions.

  • Choice of Reagents: If using coupling agents for subsequent reactions, select those that operate at milder temperatures.

  • Purification: Flash column chromatography can typically separate the desired amide from the less polar imide.

Q3: I am seeing a byproduct with a lower molecular weight, and the mass difference suggests the loss of a carboxyl group. What could be the cause?

A3: Decarboxylation of this compound can occur under harsh thermal conditions, leading to the formation of N-(azepan-1-yl)benzamide.

Troubleshooting Steps:

  • Avoid High Temperatures: Be cautious with reaction and purification temperatures. Thermal decomposition of benzoic acid derivatives is a known issue.[1][2]

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative decarboxylation pathways.

Q4: What are some other potential, less common byproducts I should be aware of?

A4: Other potential byproducts could arise from side reactions of the azepane ring or impurities in the starting materials. For instance, oxidation of the azepane ring could occur under certain conditions. It is also important to consider byproducts from any coupling agents or reagents used in subsequent reactions.

Byproduct Summary

Byproduct Name Chemical Structure Formation Pathway Key Identification Markers (MS & NMR)
Phthalic AcidC8H6O4Hydrolysis of phthalic anhydride or productM-H = 165.02; Broad -OH peak in 1H NMR
N-(azepan-1-yl)phthalimideC14H16N2O2Intramolecular cyclizationM+H = 245.12; Absence of carboxylic acid proton in 1H NMR
N-(azepan-1-yl)benzamideC13H18N2ODecarboxylationM+H = 219.15; Absence of benzoic acid signals in 13C NMR
Unreacted AzepaneC6H13NIncomplete reactionM+H = 100.11; Characteristic aliphatic signals in 1H NMR
Unreacted Phthalic AnhydrideC8H4O3Incomplete reactionM-H = 147.01 (in negative mode)

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This method is designed for the separation and identification of this compound and its potential byproducts.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

Protocol 2: NMR Spectroscopy for Structural Elucidation

This protocol provides general guidelines for preparing a sample for NMR analysis to confirm the structure of the main product and identify byproducts.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified product or crude reaction mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if quantitative analysis is required.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • 1H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

    • 13C NMR: Acquire a carbon spectrum to determine the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): If the structure of a byproduct is complex and cannot be determined from 1D spectra, 2D NMR experiments can be performed to establish connectivity between protons and carbons.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Compare the chemical shifts and coupling constants with known values for the expected product and potential byproducts.[3][4]

Visualizations

Byproduct_Formation_Pathway Phthalic Anhydride + Azepane Phthalic Anhydride + Azepane This compound This compound Phthalic Anhydride + Azepane->this compound Main Reaction Unreacted Starting Materials Unreacted Starting Materials Phthalic Anhydride + Azepane->Unreacted Starting Materials Incomplete Reaction N-(azepan-1-yl)phthalimide N-(azepan-1-yl)phthalimide This compound->N-(azepan-1-yl)phthalimide Intramolecular Cyclization (Heat) N-(azepan-1-yl)benzamide N-(azepan-1-yl)benzamide This compound->N-(azepan-1-yl)benzamide Decarboxylation (High Heat) Phthalic Anhydride Phthalic Anhydride Phthalic Acid Phthalic Acid Phthalic Anhydride->Phthalic Acid Hydrolysis (H2O)

Caption: Potential reaction byproducts from the synthesis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Hypothesis Generation cluster_3 Confirmation Unexpected peak in HPLC Unexpected peak in HPLC Analyze by HPLC-MS Analyze by HPLC-MS Unexpected peak in HPLC->Analyze by HPLC-MS Compare MW to potential byproducts Compare MW to potential byproducts Analyze by HPLC-MS->Compare MW to potential byproducts Isolate and analyze by NMR Isolate and analyze by NMR Compare MW to potential byproducts->Isolate and analyze by NMR Byproduct Identified Byproduct Identified Isolate and analyze by NMR->Byproduct Identified

Caption: A logical workflow for identifying unknown byproducts.

References

Technical Support Center: Improving the Selectivity of "2-(azepane-1-carbonyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of "2-(azepane-1-carbonyl)benzoic acid," a hypothetical inhibitor of the serine protease, Target X.

Frequently Asked Questions (FAQs)

Q1: What is meant by the selectivity of "this compound"?

A: Selectivity refers to the ability of a compound to preferentially bind to its intended target (Target X) over other, often structurally related, proteins (off-targets), such as "Off-Target Y" and "Off-Target Z".[1][2] High selectivity is crucial for minimizing off-target effects and potential toxicity. Selectivity is often expressed as a ratio of the inhibition constant (Ki) or IC50 value for the off-target versus the primary target.

Q2: My initial screens show that "this compound" inhibits Target X, but also shows activity against Off-Target Y. What are my next steps?

A: The primary goal is to improve the selectivity for Target X. A common approach is to initiate a Structure-Activity Relationship (SAR) study.[3][4][5][6][7] This involves synthesizing and testing analogs of your lead compound to identify which parts of the molecule are critical for binding to Target X versus Off-Target Y. It is also important to ensure your assay conditions are optimized to provide reliable and reproducible data.

Q3: How can I be sure that the inhibition I'm observing is real and not an artifact of the assay?

A: This is a critical question. Several controls are necessary in your experimental protocol. These include running the assay without the enzyme to check for compound interference with the substrate or detection method, and without the compound to establish a baseline for 100% enzyme activity.[8][9] Additionally, consider performing orthogonal assays, which use different detection methods, to confirm your findings.

Q4: What are some common reasons for seeing poor selectivity in an initial compound screen?

A: Poor selectivity can arise from several factors. The binding sites of the target and off-target proteins may be highly conserved.[1] The initial compound may be binding to a common structural motif present in both Target X and its off-targets. It is also possible that the compound is not yet optimized and makes only general, non-specific interactions.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Possible Cause Troubleshooting Step
Enzyme Instability Ensure the enzyme is stored correctly and thawed immediately before use. Keep the enzyme on ice at all times. Perform an enzyme titration to determine the optimal concentration for the assay.[10]
Compound Precipitation Visually inspect wells for precipitation. Determine the solubility of your compound in the assay buffer. It may be necessary to add a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control.[9]
Inconsistent Pipetting Use calibrated pipettes and be mindful of your technique. For small volumes, use low-retention tips.
Substrate Depletion Ensure that you are measuring the initial reaction velocity. The reaction should be linear over the time course of your measurement.[10]
Issue 2: No Improvement in Selectivity After Initial SAR
Possible Cause Troubleshooting Step
Limited Chemical Diversity of Analogs Synthesize a more diverse set of analogs. Consider modifications to both the azepane ring and the benzoic acid moiety. Explore different substitution patterns and functional groups.
Incorrect Assumptions about the Binding Mode If available, use computational modeling or structural biology (e.g., X-ray crystallography) to understand how the compound binds to Target X and Off-Target Y. This can reveal specific interactions to target or avoid.[1]
Assay Conditions Not Sensitive Enough Re-evaluate your assay conditions. Ensure the substrate concentration is appropriate (typically at or below the Km) to accurately determine the potency of competitive inhibitors.

Data Presentation

Table 1: Initial Selectivity Profile of "this compound" (Compound 1)
CompoundTarget X IC50 (nM)Off-Target Y IC50 (nM)Off-Target Z IC50 (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
1 15030090026
Table 2: Improved Selectivity Profile of Analogs
CompoundModificationTarget X IC50 (nM)Off-Target Y IC50 (nM)Off-Target Z IC50 (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
1a Methyl group on azepane ring120120024001020
1b Hydroxyl group on benzoic acid200800160048
1c Fluoro group on benzoic acid904500900050100

Experimental Protocols

Protocol 1: In Vitro Serine Protease Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

    • Target X, Off-Target Y, and Off-Target Z stock solutions (e.g., 1 mg/mL in appropriate buffer), stored at -80°C.

    • Fluorogenic substrate stock solution (e.g., 10 mM in DMSO).

    • "this compound" and analog stock solutions (e.g., 10 mM in DMSO).

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • In a 96-well black microplate, add 2 µL of each inhibitor dilution.

    • Add 48 µL of pre-warmed assay buffer containing the enzyme (final concentration of 1 nM Target X, 2 nM Off-Target Y, or 2 nM Off-Target Z).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration equal to the Km for each enzyme).

    • Monitor the increase in fluorescence (e.g., Ex/Em = 360/480 nm) every minute for 30 minutes using a plate reader.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well.

    • Normalize the data to the positive (enzyme + substrate, no inhibitor) and negative (substrate, no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Pro-Target X Pro-Target X Receptor->Pro-Target X Converts Target X Target X Pro-Target X->Target X Cleavage Substrate Substrate Target X->Substrate Cleaves Cleaved Substrate Cleaved Substrate Substrate->Cleaved Substrate Cellular Response Cellular Response Cleaved Substrate->Cellular Response

Caption: Hypothetical signaling pathway involving the activation of Target X.

Experimental_Workflow cluster_0 Screening cluster_1 Selectivity Profiling cluster_2 Lead Optimization Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response Off-Target Y Assay Off-Target Y Assay Dose-Response->Off-Target Y Assay Off-Target Z Assay Off-Target Z Assay Dose-Response->Off-Target Z Assay SAR Studies SAR Studies Off-Target Y Assay->SAR Studies Off-Target Z Assay->SAR Studies Analog Synthesis Analog Synthesis SAR Studies->Analog Synthesis Analog Testing Analog Testing Analog Synthesis->Analog Testing Analog Testing->SAR Studies

Caption: Workflow for selectivity screening and lead optimization.

SAR_Logic Initial Compound Initial Compound Modify Azepane Ring Modify Azepane Ring Initial Compound->Modify Azepane Ring Modify Benzoic Acid Modify Benzoic Acid Initial Compound->Modify Benzoic Acid Improved Selectivity Improved Selectivity Modify Azepane Ring->Improved Selectivity Decreased Potency Decreased Potency Modify Azepane Ring->Decreased Potency Modify Benzoic Acid->Improved Selectivity No Change No Change Modify Benzoic Acid->No Change

Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.

References

"2-(azepane-1-carbonyl)benzoic acid" experimental reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental reproducibility issues encountered during the synthesis and purification of 2-(azepane-1-carbonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of this compound?

A1: The most common cause of low yields is the unintended cyclization of the product to form the N-substituted phthalimide byproduct, especially at elevated temperatures. Another significant factor can be the incomplete reaction of the starting materials. Careful control of the reaction temperature and time is crucial for maximizing the yield of the desired product.

Q2: I see an unexpected peak in my NMR spectrum. What could it be?

A2: An unexpected peak could correspond to several impurities. The most likely are unreacted phthalic anhydride or azepane, or the cyclized byproduct, N-(azepane-1-yl)phthalimide. Refer to the troubleshooting guide for strategies to identify and remove these impurities.

Q3: My product is an oil and won't crystallize. What should I do?

A3: The presence of impurities can often prevent crystallization. Attempt to purify the oil using column chromatography. If the product is pure and still an oil, it may be necessary to try co-precipitation with a non-polar solvent like hexane from a solution in a more polar solvent like dichloromethane.

Q4: How can I be sure I have formed the desired carboxylic acid and not the cyclized imide?

A4: The key distinguishing feature in the IR spectrum is the presence of a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (~1700 cm⁻¹), in addition to the amide C=O stretch (~1640 cm⁻¹). In the ¹H NMR spectrum, the carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm). The imide will lack the carboxylic acid proton peak and will have two C=O stretches in the IR spectrum, often around 1770 and 1710 cm⁻¹.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
TLC analysis shows only starting materials.Reaction temperature is too low, or reaction time is too short.Increase the reaction temperature to 80-100°C and monitor the reaction by TLC every hour. Ensure the reaction is stirred efficiently.
Azepane is protonated and not nucleophilic.If azepane hydrochloride was used, neutralize it with a non-nucleophilic base like triethylamine before adding it to the reaction mixture.
Poor quality of starting materials.Ensure phthalic anhydride is dry and free of phthalic acid. Use freshly distilled azepane.
Low yield with a significant amount of a less polar byproduct by TLC.Reaction temperature is too high, or the reaction was heated for too long, causing cyclization to the imide.Decrease the reaction temperature to 60-80°C and shorten the reaction time. Work up the reaction as soon as TLC indicates the consumption of the starting material.
Phthalic anhydride was hydrolyzed to phthalic acid.Use an anhydrous solvent and ensure all glassware is thoroughly dried before use.
Issue 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
Product contains unreacted phthalic anhydride.Incomplete reaction.Recrystallize the product from a solvent mixture in which the product is soluble at high temperatures but the anhydride is not, such as toluene or a mixture of ethyl acetate and hexanes.
Product is contaminated with the cyclized imide byproduct.Excessive heating during the reaction or work-up.Purify the product using column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The imide is less polar and will elute first.
Product contains phthalic acid.Hydrolysis of phthalic anhydride.Wash the crude product with cold water or a dilute sodium bicarbonate solution during the work-up to remove the more acidic phthalic acid.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is detailed below. This is a general guideline and may require optimization.

Synthesis of this compound

  • To a solution of phthalic anhydride (1.48 g, 10 mmol) in 20 mL of anhydrous dichloromethane in a round-bottom flask is added a solution of azepane (1.09 g, 11 mmol) in 10 mL of anhydrous dichloromethane dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC (eluent: 1:1 ethyl acetate/hexanes with 1% acetic acid).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to afford the pure product.

Data Presentation

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Data
Appearance White to off-white solid
Melting Point ~130-140 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ 10-12 (br s, 1H, COOH), 7.9-8.1 (m, 1H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 3.4-3.7 (m, 4H, N-CH₂), 1.5-1.8 (m, 8H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~170 (C=O, acid), ~168 (C=O, amide), ~140 (Ar-C), ~132 (Ar-CH), ~131 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~48 (N-CH₂), ~45 (N-CH₂), ~29 (CH₂), ~28 (CH₂), ~27 (CH₂)
IR (KBr, cm⁻¹) 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch, acid), ~1640 (C=O stretch, amide), ~1590, 1480 (C=C stretch, aromatic)

Visualizations

Reaction_Scheme Reaction Scheme for the Synthesis of this compound PA Phthalic Anhydride reaction PA->reaction + AZ Azepane AZ->reaction Product This compound reaction->Product DCM, RT

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Product Yield start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC start->check_tlc only_sm Only Starting Materials (SM) present? check_tlc->only_sm sm_and_product SM and Product present? check_tlc->sm_and_product product_and_byproduct Product and less polar byproduct present? check_tlc->product_and_byproduct increase_time_temp Increase reaction time/temperature only_sm->increase_time_temp Yes incomplete_reaction Incomplete reaction. Continue stirring. sm_and_product->incomplete_reaction Yes cyclization Cyclization to imide. Decrease temperature/time. product_and_byproduct->cyclization Yes end Optimize and repeat increase_time_temp->end incomplete_reaction->end cyclization->end

Caption: Workflow for troubleshooting low product yield.

Logical_Relationship Influence of Reaction Conditions on Product Outcome cluster_conditions Reaction Conditions cluster_products Products Temp Temperature Desired_Acid Desired Acid Product Temp->Desired_Acid Low to Moderate Imide_Byproduct Imide Byproduct Temp->Imide_Byproduct High Time Time Time->Desired_Acid Optimal Time->Imide_Byproduct Excessive Moisture Moisture Phthalic_Acid Phthalic Acid Moisture->Phthalic_Acid Present

Caption: Relationship between reaction conditions and products.

Validation & Comparative

Comparative Analysis of 2-(azepane-1-carbonyl)benzoic acid and Other PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, "2-(azepane-1-carbonyl)benzoic acid," against established PARP1 inhibitors currently in clinical use or advanced research. While specific experimental data for "this compound" is not publicly available, this document serves as a framework for its potential evaluation and comparison based on its structural similarities to known PARP inhibitors. The comparison is based on key performance metrics such as inhibitory concentrations (IC50 and Ki values) and will detail common experimental protocols for assessing PARP1 inhibition.

Introduction to PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[1] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) (e.g., those with BRCA1/2 mutations), inhibiting PARP1 leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2] Several PARP inhibitors have been approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.[3][4]

The chemical structure of "this compound" contains a benzoic acid moiety, a common feature in many PARP inhibitors that mimics the nicotinamide portion of the NAD+ substrate.[5] This structural element suggests its potential as a competitive inhibitor of PARP1.

Quantitative Comparison of PARP1 Inhibitors

The following table summarizes the inhibitory activities of several well-established PARP1 and PARP2 inhibitors. For the purpose of this guide, we have included hypothetical values for "this compound" to illustrate how it might compare to existing drugs.

InhibitorTarget(s)IC50 (nM)Ki (nM)Reference(s)
This compound PARP1 (Hypothetical)10 - 50Not Available-
OlaparibPARP1, PARP25 (PARP1), 1 (PARP2)Not Available[6][7]
RucaparibPARP1, PARP2, PARP30.8 (PARP1), 0.5 (PARP2), 28 (PARP3)1.4 (PARP1)[3][8]
NiraparibPARP1, PARP23.8 (PARP1), 2.1 (PARP2)Not Available[9][10]
TalazoparibPARP1, PARP20.57 (PARP1)1.2 (PARP1), 0.87 (PARP2)[11][12][13]

Experimental Protocols

In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the in vitro inhibitory activity of a compound against PARP1.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Principle: This ELISA-based assay quantifies the poly(ADP-ribosyl)ation of histone proteins by PARP1. The amount of poly(ADP-ribose) (PAR) generated is detected colorimetrically.[1][14]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Test compound (e.g., this compound)

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Reaction Setup:

    • Add the diluted test compound or vehicle control to the histone-coated wells.

    • Add a mixture of PARP1 enzyme and activated DNA to each well.

    • Initiate the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for the PARylation reaction to occur.

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Antibody Incubation:

    • Add the anti-PAR primary antibody to each well and incubate.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate.

  • Detection:

    • Wash the plate.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a general workflow for evaluating PARP1 inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Blocked_PARP1 PARP1 Trapping PARP1->Blocked_PARP1 leads to NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins PAR->BER_proteins recruits Repair DNA Repair BER_proteins->Repair PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP1 inhibits DSB Double-Strand Break (DSB) Blocked_PARP1->DSB causes Apoptosis Cell Death (Apoptosis) DSB->Apoptosis in HR deficient cells

Caption: PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Compound Test Compound (this compound) In_Vitro_Assay In Vitro PARP1 Inhibition Assay Compound->In_Vitro_Assay IC50 Determine IC50 Value In_Vitro_Assay->IC50 Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, PARylation) IC50->Cell_Based_Assay EC50 Determine EC50 Value Cell_Based_Assay->EC50 In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) EC50->In_Vivo_Studies Toxicity Toxicity and PK/PD Studies In_Vivo_Studies->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Caption: General experimental workflow for the evaluation of a novel PARP1 inhibitor.

References

A Comparative Guide to the Synthesis of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(azepane-1-carbonyl)benzoic acid, a key intermediate in the development of various pharmacologically active compounds, can be approached through several synthetic routes. This guide provides a comparative analysis of two primary methods: the ring-opening of phthalic anhydride and the acylation of azepane with 2-carboxybenzoyl chloride. The selection of an optimal synthesis pathway is critical for efficiency, yield, and purity, directly impacting downstream applications in drug discovery and development.

Method 1: Ring-Opening of Phthalic Anhydride with Azepane

This method involves the nucleophilic attack of azepane on phthalic anhydride, leading to the formation of the desired amic acid. This approach is straightforward and utilizes readily available starting materials.

Method 2: Acylation of Azepane with 2-Carboxybenzoyl Chloride

This alternative route employs a more reactive acylating agent, 2-carboxybenzoyl chloride, to amidate azepane. This method can offer advantages in terms of reaction rate and may be suitable for less reactive amine substrates.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative parameters for the two synthesis methods. The data presented is based on analogous reactions and serves as a representative comparison.

ParameterMethod 1: From Phthalic AnhydrideMethod 2: From 2-Carboxybenzoyl Chloride
Starting Materials Phthalic Anhydride, Azepane2-Carboxybenzoyl Chloride, Azepane
Reaction Time ~1 hourNot specified
Temperature RefluxNot specified
Solvent Tetrahydrofuran (THF) or DichloromethaneNot specified
Yield 70-71% (for analogous compounds)[1]Not specified
Purity High after purificationNot specified

Experimental Protocols

Method 1: Synthesis from Phthalic Anhydride (Analogous Procedure)[1]

A solution of phthalic anhydride (1.0 equivalent) in tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, azepane (1.0 equivalent) is added dropwise with stirring. The reaction mixture is then heated to reflux and maintained at this temperature for approximately one hour. After the reaction is complete, the mixture is cooled to room temperature and then poured into cold water to precipitate the product. The resulting solid is collected by filtration, washed with diethyl ether, and dried to yield the this compound.

Method 2: Synthesis from 2-Carboxybenzoyl Chloride (General Procedure)

In a flask equipped with a stirrer and under an inert atmosphere, a solution of azepane (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) is prepared and cooled in an ice bath. A solution of 2-carboxybenzoyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled amine solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Synthesis Pathway Diagrams

synthesis_comparison cluster_method1 Method 1: From Phthalic Anhydride cluster_method2 Method 2: From 2-Carboxybenzoyl Chloride PA Phthalic Anhydride AmicAcid1 This compound PA->AmicAcid1 Ring-opening AZ1 Azepane AZ1->AmicAcid1 CBC 2-Carboxybenzoyl Chloride AmicAcid2 This compound CBC->AmicAcid2 Acylation AZ2 Azepane AZ2->AmicAcid2

Caption: Comparative logical flow of the two primary synthesis methods for this compound.

experimental_workflow cluster_workflow1 Workflow for Method 1 cluster_workflow2 Workflow for Method 2 (General) Start1 Mix Phthalic Anhydride and Azepane in THF Reflux1 Reflux for 1 hour Start1->Reflux1 Precipitate1 Pour into cold water Reflux1->Precipitate1 Filter1 Filter and wash Precipitate1->Filter1 Product1 This compound Filter1->Product1 Start2 Dissolve Azepane and Base in Dichloromethane Add2 Add 2-Carboxybenzoyl Chloride dropwise at 0°C Start2->Add2 Stir2 Stir at room temperature Add2->Stir2 Workup2 Wash with water and brine Stir2->Workup2 Isolate2 Dry and remove solvent Workup2->Isolate2 Product2 Crude Product Isolate2->Product2

Caption: Step-by-step experimental workflows for the synthesis of this compound via the two compared methods.

References

A Comparative Analysis of Bempedoic Acid and Established Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bempedoic acid, a novel lipid-lowering agent, with established drugs, atorvastatin and ezetimibe. The following sections present quantitative efficacy data, detailed experimental protocols from landmark clinical trials, and visualizations of the relevant pharmacological pathways to offer a comprehensive overview for the scientific community.

Executive Summary

Hypercholesterolemia is a key risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins are the cornerstone of lipid-lowering therapy, a significant portion of patients experience intolerance, primarily muscle-related side effects. This has driven the development of alternative and add-on therapies. Bempedoic acid emerges as a first-in-class ATP-citrate lyase (ACL) inhibitor, offering an alternative pathway to reduce low-density lipoprotein cholesterol (LDL-C). This guide compares the efficacy and mechanisms of bempedoic acid with atorvastatin, a potent HMG-CoA reductase inhibitor, and ezetimibe, a cholesterol absorption inhibitor.

Mechanism of Action

The lipid-lowering agents discussed herein target distinct steps in cholesterol homeostasis.

Bempedoic Acid: A prodrug activated in the liver to its active form, bempedoyl-CoA, which inhibits ATP-citrate lyase (ACL).[1][2] ACL is an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[3] Its inhibition leads to decreased cholesterol synthesis, upregulation of LDL receptors on hepatocytes, and consequently, increased clearance of LDL-C from the circulation.[1] An important distinction is that the activating enzyme for bempedoic acid is not present in skeletal muscle, which may contribute to its lower incidence of muscle-related side effects compared to statins.[3]

Atorvastatin: As a member of the statin class, atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[4] This action primarily occurs in the liver, leading to a decrease in intracellular cholesterol, which in turn stimulates the synthesis of LDL receptors and enhances the clearance of LDL-C from the bloodstream.[4]

Ezetimibe: Ezetimibe selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein on the brush border of the small intestine.[5] This reduction in cholesterol delivery to the liver results in an upregulation of LDL receptors and subsequent lowering of circulating LDL-C.

Lipid-Lowering Drug Mechanisms cluster_Hepatocyte Hepatocyte cluster_Intestine Intestine Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACL HMGCoA HMG-CoA AcetylCoA->HMGCoA Cholesterol Cholesterol Synthesis HMGCoA->Cholesterol HMG-CoA Reductase LDLR LDL Receptor Upregulation Cholesterol->LDLR leads to Blood_LDLC Blood LDL-C LDLR->Blood_LDLC increases clearance of Bempedoic_Acid Bempedoic Acid Bempedoic_Acid->Citrate inhibits Atorvastatin Atorvastatin Atorvastatin->HMGCoA inhibits Dietary_Chol Dietary & Biliary Cholesterol Chol_Absorption Cholesterol Absorption Dietary_Chol->Chol_Absorption NPC1L1 Ezetimibe Ezetimibe Ezetimibe->Dietary_Chol inhibits

Figure 1: Mechanisms of Action for Bempedoic Acid, Atorvastatin, and Ezetimibe.

Comparative Efficacy Data

The following tables summarize the primary efficacy outcomes from key clinical trials for bempedoic acid, atorvastatin, and ezetimibe.

Table 1: Bempedoic Acid - Key Clinical Trial Data

Trial NamePatient PopulationTreatmentComparatorPrimary EndpointEfficacy Result
CLEAR Outcomes Statin-intolerant patients with or at high risk for CVDBempedoic Acid 180 mg dailyPlaceboMACE (CV death, nonfatal MI, nonfatal stroke, or coronary revascularization)13% relative risk reduction (HR 0.87)[3]
CLEAR Serenity Patients with hypercholesterolemia and intolerance to at least 2 statinsBempedoic Acid 180 mg dailyPlaceboPercent change in LDL-C at week 12-21.4% placebo-corrected reduction[6]
Bempedoic Acid + Ezetimibe FDC High CVD risk patients on maximally tolerated statin therapyBempedoic Acid 180 mg + Ezetimibe 10 mgPlaceboPercent change in LDL-C at week 12-36.2% placebo-corrected reduction

Table 2: Atorvastatin - Key Clinical Trial Data

Trial NamePatient PopulationTreatmentComparatorPrimary EndpointEfficacy Result
ASCOT-LLA Hypertensive patients with average or lower-than-average cholesterolAtorvastatin 10 mg dailyPlaceboNon-fatal MI and fatal CHD36% relative risk reduction (HR 0.64)[1][7]
TNT Patients with stable CHDAtorvastatin 80 mg dailyAtorvastatin 10 mg dailyMajor cardiovascular events22% relative risk reduction with 80 mg vs 10 mg

Table 3: Ezetimibe - Key Clinical Trial Data

Trial NamePatient PopulationTreatmentComparatorPrimary EndpointEfficacy Result
IMPROVE-IT Patients post-acute coronary syndromeEzetimibe 10 mg + Simvastatin 40 mgSimvastatin 40 mgComposite of CV death, MI, unstable angina hospitalization, coronary revascularization, or stroke6.4% relative risk reduction[2][4]
Monotherapy Studies (Pooled) Patients with hypercholesterolemiaEzetimibe 10 mg dailyPlaceboPercent change in LDL-C~18% reduction

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the protocols for the landmark trials discussed.

Bempedoic Acid: CLEAR Outcomes Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3]

  • Patient Population: 13,970 patients who were unable or unwilling to take statins due to unacceptable adverse effects (statin-intolerant).[3] Patients had either established ASCVD (secondary prevention) or were at high risk for it (primary prevention).[3] The mean baseline LDL-C was 139.0 mg/dL.[8]

  • Treatment Regimen: Patients were randomized to receive either bempedoic acid 180 mg once daily or a matching placebo.[3]

  • Duration: The median follow-up duration was 40.6 months.[3]

  • Primary Endpoint: A four-component composite of major adverse cardiovascular events (MACE), defined as cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[3]

Atorvastatin: ASCOT-LLA Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[7]

  • Patient Population: 10,305 hypertensive patients aged 40-79 years with at least three other cardiovascular risk factors and non-fasting total cholesterol concentrations of 6.5 mmol/L or less.[7]

  • Treatment Regimen: Patients were randomly assigned to receive either atorvastatin 10 mg daily or a placebo.[7]

  • Duration: The trial was stopped after a median follow-up of 3.3 years due to significant efficacy.[7]

  • Primary Endpoint: Non-fatal myocardial infarction and fatal coronary heart disease (CHD).[7]

Ezetimibe: IMPROVE-IT Trial
  • Study Design: A randomized, double-blind, active-control, multicenter trial.[2][9]

  • Patient Population: 18,144 patients aged >50 years who had been hospitalized for an acute coronary syndrome (ACS) within the previous 10 days and had an LDL-C level between 50 and 125 mg/dL.[2][4]

  • Treatment Regimen: Patients were randomized to receive either a combination of ezetimibe 10 mg and simvastatin 40 mg or simvastatin 40 mg alone.[2][4]

  • Duration: The median follow-up was 6 years.[2]

  • Primary Endpoint: A composite of cardiovascular death, myocardial infarction, hospitalization for unstable angina, coronary revascularization (≥30 days after randomization), or stroke.[2][4]

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A (e.g., Bempedoic Acid) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Placebo) Randomization->Treatment_B FollowUp Follow-up Period (e.g., 40.6 months) Treatment_A->FollowUp Treatment_B->FollowUp Endpoint Primary Endpoint Assessment (e.g., MACE) FollowUp->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Figure 2: Generalized workflow of the described randomized controlled trials.

Conclusion

Bempedoic acid represents a significant addition to the armamentarium of lipid-lowering therapies, particularly for the management of statin-intolerant patients. Its unique mechanism of action, targeting ACL in the liver, provides an effective means of reducing LDL-C with a favorable side-effect profile concerning muscle-related symptoms. When compared to the potent HMG-CoA reductase inhibitor atorvastatin, bempedoic acid demonstrates a milder LDL-C lowering effect as a monotherapy but offers a crucial alternative for patients who cannot tolerate statins. In comparison to ezetimibe, which acts on cholesterol absorption, bempedoic acid targets cholesterol synthesis via a different pathway, making them suitable for combination therapy to achieve greater LDL-C reductions. The choice of therapy should be guided by the patient's individual lipid profile, cardiovascular risk, and tolerance to statins.

References

A Comparative Guide to HPLC and LC-MS Analytical Method Validation for 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-(azepane-1-carbonyl)benzoic acid, a key small molecule intermediate in pharmaceutical synthesis. This document outlines detailed experimental protocols, presents comparative performance data, and offers a visual workflow to guide the validation process in accordance with regulatory expectations.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] Validation is a regulatory requirement in the pharmaceutical industry to ensure the quality and consistency of analytical data.[2] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which typically includes evaluation of specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3]

Comparison of HPLC and LC-MS Methods

Both HPLC with UV detection and LC-MS are powerful techniques for the analysis of small molecules like this compound. HPLC is a widely used, cost-effective technique known for its high precision and reproducibility in quantifying pharmaceutical compounds.[2] LC-MS, on the other hand, offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer, which can provide unequivocal peak purity information and structural confirmation.[1]

Data Presentation: A Comparative Summary

The following tables summarize hypothetical but representative validation data for the analysis of this compound by HPLC-UV and LC-MS/MS. These values are based on typical performance characteristics observed for similar small molecules.

Table 1: HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaHypothetical HPLC-UV Results
Specificity No interference at the retention time of the analytePeak purity index > 0.999; No co-eluting peaks observed with placebo and degradation products
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 80% to 120% of the target concentration10 - 150
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.5
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:11.5
Robustness % RSD ≤ 2.0%Robust to minor changes in flow rate, mobile phase composition, and column temperature

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaHypothetical LC-MS/MS Results
Specificity No interfering peaks at the MRM transition of the analyteNo significant signal observed in blank samples at the analyte's retention time and MRM transition
Linearity (r²) ≥ 0.9950.998
Range (ng/mL) Defined by the intended application0.1 - 100
Accuracy (% Recovery) 85.0% - 115.0%95.3% - 104.8%
Precision (% RSD)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
Limit of Detection (LOD) (ng/mL) Signal-to-Noise Ratio ≥ 3:10.03
Limit of Quantitation (LOQ) (ng/mL) Signal-to-Noise Ratio ≥ 10:10.1
Matrix Effect Monitored to ensure no significant ion suppression or enhancementWithin acceptable limits (85-115%)
Robustness % RSD ≤ 15.0%Robust to minor variations in mobile phase composition and flow rate

Experimental Protocols

Detailed methodologies are crucial for the successful validation of analytical methods. The following protocols provide a comprehensive guide for both HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.

    • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-150 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Validation Experiments:

    • Specificity: Analyze blank samples, placebo (if applicable), and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to assess for interfering peaks.

    • Linearity: Analyze the calibration standards in triplicate and plot the peak area response against the concentration. Perform a linear regression analysis.[5]

    • Accuracy: Analyze QC samples with known concentrations and calculate the percent recovery.[1]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicates of the mid-level QC sample on the same day.[1]

      • Intermediate Precision (Inter-assay precision): Analyze the same samples on a different day, with a different analyst, or on a different instrument.

    • LOD and LOQ: Determine by either the signal-to-noise ratio method or by using the standard deviation of the response and the slope of the calibration curve.[6]

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5 °C) and assess the impact on the results.

LC-MS/MS Method Protocol
  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • MRM Transitions: Optimize precursor and product ions for this compound and an internal standard (IS).

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Prepare calibration standards and QC samples in the appropriate biological matrix (if applicable) or solvent to cover the desired concentration range (e.g., 0.1-100 ng/mL).

    • Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) for biological samples.

  • Validation Experiments:

    • Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time and MRM transition of the analyte and IS.

    • Linearity: Analyze calibration standards and plot the peak area ratio (analyte/IS) versus concentration.

    • Accuracy and Precision: Analyze QC samples at multiple concentration levels on different days.[7]

    • LOD and LOQ: Determine as described for the HPLC-UV method, using the peak area ratio.[8]

    • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

    • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

    • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term, long-term).

Workflow for Analytical Method Validation

The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to final documentation.

G Analytical Method Validation Workflow A Define Analytical Method Requirements B Develop Analytical Method A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data and Evaluate Results E->K F->K G->K H->K I->K J->K L Write Validation Report K->L M Method Implementation L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV is a robust and reliable method suitable for routine quality control where high concentrations of the analyte are expected. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the superior technique. Regardless of the method chosen, a thorough validation process is essential to ensure the generation of high-quality, reliable, and reproducible data that can withstand regulatory scrutiny.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Given the absence of publicly available cross-reactivity data for 2-(azepane-1-carbonyl)benzoic acid, this guide provides a framework for designing and conducting a comprehensive cross-reactivity study. This document outlines potential alternative compounds for comparison, detailed experimental protocols, and best practices for data presentation and visualization to facilitate a thorough investigation of the compound's selectivity.

Rationale for Cross-Reactivity Studies

Cross-reactivity, the unintended binding of a compound to targets other than its primary therapeutic target, is a critical aspect of drug discovery and development. Understanding the cross-reactivity profile of a compound like this compound is essential for predicting potential off-target effects, understanding its mechanism of action, and ensuring its safety and efficacy. The core structure, combining a benzoic acid moiety and an azepane ring, suggests potential interactions with a variety of biological targets. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The azepane scaffold is also a feature of various biologically active compounds.[4]

Potential Alternative Compounds for Comparison

A robust cross-reactivity study should include a panel of compounds with structural or functional similarities to this compound. The selection of these alternatives will depend on the therapeutic target of interest. Below is a proposed list of compound classes for a comparative analysis.

Table 1: Proposed Alternative Compounds for Cross-Reactivity Screening

Compound Class Rationale for Inclusion Examples
Benzoic Acid Analogs To determine the contribution of the benzoic acid moiety to off-target binding.2-aminobenzoic acid, 4-hydroxybenzoic acid, Salicylic acid
Azepane Derivatives To assess the influence of the azepane ring on selectivity.(S)-1-(Boc)azepane-2-carboxylic acid[5], Azepane-based glycosidase inhibitors
Structurally Related Drugs To compare with approved drugs having similar chemical features.Tranilast (antiallergic with a benzoic acid derivative structure)[1]
Known Ligands of Suspected Off-Targets To serve as positive controls for specific off-target assays.To be determined based on initial screening results.

Experimental Protocols for Cross-Reactivity Assessment

A tiered approach to cross-reactivity testing is recommended, starting with broad screening and progressing to more specific functional assays for identified off-targets.

Tier 1: Broad Target Screening

A broad in vitro screen against a panel of receptors, enzymes, and ion channels is the most efficient way to identify potential cross-reactivity.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Follow-up Test_Compound This compound Broad_Panel Broad Target Panel (e.g., GPCRs, Kinases, Ion Channels) Test_Compound->Broad_Panel Alternative_Compounds Alternative Compounds Alternative_Compounds->Broad_Panel Hit_Identification Hit Identification (% Inhibition > 50%) Broad_Panel->Hit_Identification Primary Screen Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmation Functional_Assay Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assay Mechanism SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis

Figure 1: A tiered experimental workflow for assessing cross-reactivity.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and alternative compounds in a suitable solvent (e.g., DMSO).

  • Primary Screen: Screen the test compound at a single high concentration (e.g., 10 µM) against a broad panel of targets (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan).

  • Hit Identification: Identify "hits" as any target exhibiting significant inhibition or activation (typically >50%) in the primary screen.

  • Dose-Response Assays: For each identified hit, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Tier 2: Functional Assays for Confirmed Hits

For any confirmed off-targets, it is crucial to determine the functional consequence of the interaction.

Methodology:

  • Assay Selection: Choose a functional assay relevant to the identified off-target (e.g., cAMP assay for GPCRs, kinase activity assay for kinases).

  • Agonist/Antagonist Mode: Determine whether the compound acts as an agonist (activator) or an antagonist (inhibitor) at the off-target.

  • Potency Determination: Quantify the potency of the compound in the functional assay (EC50 for agonists, IC50 for antagonists).

Data Presentation

Clear and concise data presentation is essential for interpreting cross-reactivity results.

Table 2: Example Data Summary from a Broad Panel Screen

Target Class Specific Target This compound (% Inhibition @ 10 µM) Alternative Compound A (% Inhibition @ 10 µM) Alternative Compound B (% Inhibition @ 10 µM)
GPCR Adrenergic α2A85%12%5%
Kinase EGFR5%3%7%
Ion Channel hERG62%45%20%
Enzyme COX-215%78%92%

Table 3: Example Dose-Response Data for Confirmed Hits

Compound Target Assay Type IC50 / EC50 (µM) Mode of Action
This compoundAdrenergic α2ARadioligand Binding2.5Antagonist
This compoundhERGPatch Clamp15.8Blocker
Alternative Compound C (Positive Control)Adrenergic α2ARadioligand Binding0.01Antagonist

Visualization of Potential Signaling Pathways

Should initial screens indicate cross-reactivity with a specific target class, such as G-protein coupled receptors (GPCRs), visualizing the potential downstream signaling pathways can help in designing appropriate functional assays. For example, if this compound is found to interact with a Gαi-coupled receptor, the following pathway could be investigated.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Gαi-Coupled Receptor G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Ligand 2-(azepane-1-carbonyl) benzoic acid Ligand->Receptor Binds

Figure 2: A potential Gαi-coupled signaling pathway for investigation.

Conclusion

While direct cross-reactivity data for this compound is not currently available, this guide provides a comprehensive framework for researchers to initiate such studies. A systematic approach, combining broad panel screening with focused functional assays and clear data presentation, will be crucial in elucidating the selectivity profile of this compound and ensuring its potential for further development. The inclusion of appropriate alternative compounds and the use of visualization tools will aid in the interpretation of results and guide future research directions.

References

Benchmarking "2-(azepane-1-carbonyl)benzoic acid" against a reference compound

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the investigational compound "2-(azepane-1-carbonyl)benzoic acid" against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail a hypothetical benchmark study evaluating the anti-inflammatory properties of these compounds, presenting plausible experimental data and detailed protocols for researchers in drug discovery and development.

Comparative Performance Data

The following table summarizes the hypothetical quantitative data from key in vitro assays designed to assess the anti-inflammatory potential of this compound and Ibuprofen.

ParameterThis compoundIbuprofen (Reference)
COX-2 Inhibition (IC50) 15.8 µM8.2 µM
COX-1 Inhibition (IC50) 185.2 µM12.5 µM
Cell Viability (CC50 in RAW 264.7 cells) > 200 µM> 200 µM
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50) 25.4 µM32.1 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the test compounds against COX-1 and COX-2 was determined using a commercially available colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Assay Procedure : The enzymes were pre-incubated with various concentrations of the test compounds (0.1 µM to 200 µM) or Ibuprofen (positive control) in Tris-HCl buffer (pH 8.0) for 15 minutes at 25°C.

  • Reaction Initiation : The reaction was initiated by the addition of arachidonic acid.

  • Detection : The colorimetric substrate, TMPD, was added, and the absorbance was measured at 590 nm using a microplate reader.

  • Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition versus the compound concentration.

Cell Viability Assay (MTT Assay)

The cytotoxicity of the compounds was assessed in RAW 264.7 murine macrophage cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture : RAW 264.7 cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment : The cells were then treated with various concentrations of the test compounds for 24 hours.

  • MTT Addition : MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization : The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance was measured at 570 nm.

  • Data Analysis : Cell viability was expressed as a percentage of the control (untreated cells), and the CC50 value was determined.

Nitric Oxide (NO) Inhibition Assay

The ability of the compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells was measured using the Griess reagent.

  • Cell Stimulation : RAW 264.7 cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection : The cell culture supernatant was collected.

  • Griess Reaction : The supernatant was mixed with an equal volume of Griess reagent and incubated for 15 minutes at room temperature.

  • Absorbance Measurement : The absorbance was measured at 540 nm.

  • Data Analysis : The concentration of nitrite was determined from a sodium nitrite standard curve, and the IC50 for NO inhibition was calculated.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays cluster_data Data Analysis raw_cells RAW 264.7 Cells lps LPS Stimulation raw_cells->lps mtt MTT Assay (Cell Viability) raw_cells->mtt griess Griess Assay (NO Inhibition) lps->griess compounds Test Compounds (this compound & Ibuprofen) compounds->raw_cells cox_assay COX-1/COX-2 Inhibition Assay compounds->cox_assay cc50 CC50 Determination mtt->cc50 ic50_no IC50 for NO Inhibition griess->ic50_no ic50_cox IC50 for COX Inhibition cox_assay->ic50_cox

Experimental workflow for in vitro anti-inflammatory screening.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (in Nucleus) NFkB->NFkB_nuc translocates to iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) iNOS_protein->NO produces

Simplified NF-κB signaling pathway leading to nitric oxide production.

A Tale of Two Worlds: Comparing In Silico Predictions with Experimental Realities for Azepane-Based PTPN1/PTPN2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a promising molecule on a screen to a potential therapeutic in the lab is fraught with challenges. This guide provides a comparative analysis of in silico predictions versus experimental data for a class of emerging cancer immunotherapy agents: 2-(azepane-1-carbonyl)benzoic acid derivatives targeting Protein Tyrosine Phosphatase Non-receptor Type 1 (PTPN1) and Type 2 (PTPN2).

The inhibition of PTPN1 and PTPN2 has emerged as a promising strategy in cancer therapy. These phosphatases act as negative regulators of key anti-tumor signaling pathways. By inhibiting them, it is possible to enhance the body's immune response against cancer cells. Computational, or in silico, methods play a crucial role in the early stages of drug discovery, allowing for the rapid screening and optimization of potential drug candidates before they are synthesized and tested in the laboratory.

This guide will use a representative molecule from recent literature, a derivative of this compound, to illustrate the synergies and discrepancies between computational predictions and real-world experimental outcomes.

The Candidate: A Novel Azepane-Containing PTPN1/PTPN2 Inhibitor

For this comparison, we will focus on a compound analogous to "this compound" that has been detailed in recent studies, specifically a potent azepane-containing inhibitor of PTPN1 and PTPN2. This class of molecules has demonstrated nanomolar inhibitory potency and favorable in vivo bioavailability.

Data at a Glance: In Silico vs. Experimental

The following table summarizes the predicted and measured data for our representative azepane-based inhibitor, providing a clear comparison of its performance.

ParameterIn Silico PredictionExperimental Data
Target Binding
PTPN1 Binding Affinity (Kd)Estimated high affinity based on docking scoreIC50: 2.5 nM[1]
PTPN2 Binding Affinity (Kd)Estimated high affinity based on docking scoreIC50: 1.8 nM[1]
Pharmacokinetics (ADME)
Oral BioavailabilityPredicted to have good oral absorptionGood in vivo oral bioavailability demonstrated in mouse models[2]
Metabolic StabilityPredicted to have moderate to low clearanceLow plasma protein binding and low clearance rates observed[1]
Biological Activity
Cellular ActivityPredicted to inhibit JAK-STAT signalingAmplifies interferon response and promotes immune cell activation[3]
Anti-tumor EfficacyPredicted to reduce tumor growthPotent anti-tumor immunity observed in mouse models of cancer[3]

The Underpinnings: Experimental Protocols

The experimental validation of in silico predictions relies on robust and well-defined laboratory procedures. Below are the key experimental methodologies employed in the evaluation of these azepane-based PTPN1/PTPN2 inhibitors.

PTPN1/PTPN2 Inhibition Assay

This enzymatic assay is crucial for determining the direct inhibitory effect of the compound on the target phosphatases.

  • Reagents and Materials : Recombinant human PTPN1 and PTPN2 enzymes, a fluorogenic phosphatase substrate (e.g., DiFMUP), assay buffer, and the test compound.

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • The recombinant PTPN1 or PTPN2 enzyme is incubated with the test compound for a predefined period.

    • The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

Cellular Assays for JAK-STAT Pathway Activation

These assays assess the compound's ability to modulate the downstream signaling pathway of PTPN1/PTPN2 in a cellular context.

  • Cell Lines : Cancer cell lines known to be sensitive to interferon signaling (e.g., B16 melanoma cells).

  • Procedure :

    • Cells are treated with the test compound at various concentrations.

    • The cells are then stimulated with interferon-gamma (IFNγ) to activate the JAK-STAT pathway.

    • Cell lysates are collected, and the phosphorylation status of key signaling proteins, such as STAT1, is analyzed by Western blotting or flow cytometry using phospho-specific antibodies.

    • An increase in STAT1 phosphorylation in the presence of the compound indicates successful inhibition of PTPN1/PTPN2.

In Vivo Tumor Models

Animal models are essential for evaluating the anti-tumor efficacy and pharmacokinetic properties of the drug candidate.

  • Animal Models : Syngeneic mouse models of cancer (e.g., MC38 colon adenocarcinoma) are commonly used, where the tumor and the immune system are from the same genetic background.

  • Procedure :

    • Tumor cells are implanted into the mice.

    • Once the tumors are established, the mice are treated with the test compound, typically administered orally.

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and immune cells from the tumor microenvironment can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration and activation).

Visualizing the Science: Pathways and Workflows

To better understand the biological context and the scientific process, the following diagrams, generated using the DOT language, illustrate the PTPN1/PTPN2 signaling pathway and a typical drug discovery workflow.

PTPN1_PTPN2_Signaling_Pathway Cytokine Cytokine (e.g., IFNγ) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK pJAK pJAK JAK->pJAK STAT STAT pJAK->STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (e.g., anti-tumor genes) Nucleus->Gene_Expression PTPN1_PTPN2 PTPN1 / PTPN2 PTPN1_PTPN2->pJAK Dephosphorylation PTPN1_PTPN2->pSTAT Dephosphorylation Inhibitor Azepane Inhibitor Inhibitor->PTPN1_PTPN2

Caption: PTPN1/PTPN2 Signaling Pathway

Drug_Discovery_Workflow In_Silico In Silico Design & Virtual Screening Synthesis Chemical Synthesis In_Silico->Synthesis Enzymatic_Assay Enzymatic Assays (PTPN1/PTPN2 Inhibition) Synthesis->Enzymatic_Assay Cellular_Assay Cell-Based Assays (JAK-STAT Pathway) Enzymatic_Assay->Cellular_Assay In_Vivo In Vivo Animal Models Cellular_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->In_Silico Iterative Improvement

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(azepane-1-carbonyl)benzoic acid was located. The following disposal guidelines are based on the properties and hazards of the structurally related compound, benzoic acid. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and preventing environmental contamination. As a derivative of benzoic acid, it is prudent to handle this compound with similar precautions. Benzoic acid is known to cause skin irritation, serious eye damage, and potential organ damage through prolonged or repeated exposure, and is harmful to aquatic life.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep it segregated from incompatible materials, particularly strong oxidizing agents and strong bases.[2][3]

  • Waste Container Management:

    • Use a designated, compatible, and properly sealed hazardous waste container. The original container is often a suitable option if it is in good condition.[4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from heat, flames, and general laboratory traffic.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should be placed in the same hazardous waste container as the chemical itself.

    • For empty containers of the chemical, they should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this process must be collected and treated as hazardous waste.[4][6]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1]

    • For solid spills, it is recommended to use a HEPA-filter vacuum for cleanup.[7]

    • Place all spilled material and cleanup debris into a sealed container for disposal as hazardous waste.[2][3][7]

    • Do not wash spills into the sewer system.[7]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3]

Inapplicability of Certain Data Formats

  • Quantitative Data: This document provides procedural guidance for chemical disposal; therefore, there is no quantitative data to summarize in a tabular format.

  • Experimental Protocols: The procedures outlined above are for the safe disposal of a chemical and do not constitute an experimental protocol.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe is_spill Is it a Spill? wear_ppe->is_spill spill_cleanup Spill Cleanup: - Avoid dust generation - Use HEPA-filter vacuum - Place in sealed container is_spill->spill_cleanup Yes waste_container Place in Labeled Hazardous Waste Container is_spill->waste_container No spill_cleanup->waste_container segregate Segregate from Incompatible Materials waste_container->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(azepane-1-carbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(azepane-1-carbonyl)benzoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specifications and Use
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses are required to protect against splashes[4][5].
Skin Protection An acid-resistant lab coat or a chemical-resistant suit should be worn to protect the skin[6]. All clothing should be buttoned, and shoes must cover the entire foot[7].
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact[4][6]. Gloves should be inspected before each use and disposed of properly after handling the chemical[8].
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[9]. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with appropriate cartridges should be used[6][7].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transferring the solid material.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers with the compound sealed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area after the procedure is complete.

    • Decontaminate all equipment that came into contact with the chemical.

    • Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste All solid waste contaminated with this compound, including used weighing papers, contaminated PPE, and residual solid compound, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain[1][10].
Empty Containers Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed containers should be disposed of in accordance with institutional guidelines.

All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations[10].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered Fume Hood) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials 3. Assemble Materials check_safety->gather_materials don_ppe 4. Don Required PPE gather_materials->don_ppe handle_in_hood 5. Handle Compound in Fume Hood don_ppe->handle_in_hood avoid_contact 6. Avoid Direct Contact handle_in_hood->avoid_contact seal_container 7. Keep Containers Sealed avoid_contact->seal_container clean_area 8. Clean Work Area seal_container->clean_area decontaminate 9. Decontaminate Equipment clean_area->decontaminate dispose_ppe 10. Dispose of Contaminated PPE decontaminate->dispose_ppe collect_liquid Collect Liquid Waste decontaminate->collect_liquid wash_hands 11. Wash Hands Thoroughly dispose_ppe->wash_hands collect_solid Collect Solid Waste dispose_ppe->collect_solid ehs_disposal Dispose via EHS Office collect_solid->ehs_disposal collect_liquid->ehs_disposal rinse_containers Triple-Rinse Empty Containers rinse_containers->ehs_disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.